5-Bromo-4-methyl-2-phenyl-1,3-thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKJKJMPCGEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383714 | |
| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28771-82-6 | |
| Record name | 5-bromo-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-4-methyl-2-phenyl-1,3-thiazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this compound is available from commercial suppliers, detailed experimental data and peer-reviewed literature specifically for this compound are limited. This guide provides a comprehensive overview based on available information, data from its unbrominated precursor (2-methyl-4-phenyl-1,3-thiazole), and established principles of thiazole chemistry.
Core Chemical Properties
This compound belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules and approved drugs[1]. The structure incorporates a phenyl ring at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position. This substitution pattern dictates its chemical reactivity and potential pharmacological profile. The bromine atom, in particular, enhances reactivity and provides a functional handle for further synthetic modifications, such as cross-coupling reactions.
Data Presentation: Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₈BrNS | Calculated |
| Molecular Weight | 254.15 g/mol | Calculated |
| CAS Number | Not assigned | No specific CAS number found in public databases. |
| Appearance | White to almost white powder/crystal | Based on data for the precursor, 2-methyl-4-phenylthiazole[2]. |
| Melting Point | 68-72°C | Data for the unbrominated precursor, 2-methyl-4-phenyl-1,3-thiazole[2]. The melting point of the brominated compound may differ. |
| Boiling Point | 284°C | Data for the unbrominated precursor, 2-methyl-4-phenyl-1,3-thiazole[2]. |
| Solubility | Expected to have limited aqueous solubility but good solubility in organic solvents like ethanol, DMSO, and chlorinated solvents. | Inferred from related thiazole structures[3]. |
Spectroscopic Profile (Predicted)
Detailed spectroscopic data for this compound is not widely published. The following are predictions based on its structure and data from analogous compounds.
Data Presentation: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Phenyl Protons: Multiplets in the aromatic region (~7.4-8.0 ppm). - Methyl Protons: A singlet peak (~2.5-2.7 ppm). Note: The C5-proton signal present in the precursor is absent due to bromination. |
| ¹³C NMR | - Thiazole Carbons: Signals for C2, C4, and C5. The C5 carbon will be shifted due to the attached bromine. - Phenyl Carbons: Multiple signals in the aromatic region (~125-135 ppm). - Methyl Carbon: A signal in the aliphatic region (~15-20 ppm). |
| IR Spectroscopy | - Aromatic C-H Stretching: ~3100-3000 cm⁻¹. - C=N and C=C Stretching: ~1600-1450 cm⁻¹ (from both thiazole and phenyl rings). - C-Br Stretching: Typically observed in the fingerprint region (< 700 cm⁻¹). |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound at m/z 253 and 255 (approx. 1:1 ratio). |
Synthesis and Reactivity
The most plausible synthetic route to this compound involves a two-step process: the initial formation of the thiazole ring via Hantzsch synthesis, followed by electrophilic bromination at the C5 position.
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, generalized methodologies for the proposed synthesis.
Protocol 1: Synthesis of 2-Methyl-4-phenyl-1,3-thiazole (Precursor)
This protocol is based on the classic Hantzsch thiazole synthesis[4][5].
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 2-bromo-1-phenylethanone (phenacyl bromide) and 1.2 equivalents of thioacetamide in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield 2-methyl-4-phenyl-1,3-thiazole[2].
Protocol 2: Bromination of 2-Methyl-4-phenyl-1,3-thiazole
This protocol describes the electrophilic substitution at the C5 position of the thiazole ring, which is the most nucleophilic position.
-
Reactant Preparation: Dissolve 1 equivalent of the precursor, 2-methyl-4-phenyl-1,3-thiazole, in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask.
-
Bromination: Add 1.1 equivalents of a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise to the solution while stirring at room temperature[6]. For less reactive systems, elemental bromine can be used, but NBS is often preferred for its selectivity and safer handling.
-
Reaction: Stir the mixture at room temperature (or with gentle heating if required) for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate and brine. After drying over anhydrous sulfate, the solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.
Potential Applications in Drug Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in drugs with a wide range of therapeutic applications[7]. Thiazole derivatives are known to possess significant biological activities.
-
Anticancer Activity: Many thiazole derivatives, including those with phenyl substitutions, have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth[3]. For instance, certain N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been evaluated for their cytotoxicity against cancer cell lines[8].
-
Antifungal Activity: The 2-phenylthiazole structure is a key component in antifungal agents that inhibit the enzyme CYP51[1]. The FDA-approved antifungal drug isavuconazole contains a phenylthiazole moiety, highlighting the importance of this scaffold in developing new antifungal treatments[1].
-
Antimicrobial and Anti-inflammatory Activity: The thiazole ring is a versatile pharmacophore that has been incorporated into compounds exhibiting antibacterial, antifungal, and anti-inflammatory properties[3].
Given these precedents, this compound represents a valuable compound for screening and as a building block in drug discovery programs. The presence of the bromine atom allows for further structural diversification through reactions like Suzuki or Sonogashira coupling, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-4-phenylthiazole [myskinrecipes.com]
- 3. Buy 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole | 852180-42-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole and its Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Their versatile nature allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. This technical guide focuses on 5-Bromo-4-methyl-2-phenyl-1,3-thiazole and its closely related, more extensively studied isomer, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. Due to a significant disparity in available research, this document will provide a comprehensive overview of the known data for the latter, while drawing broader context from the general reactivity and biological significance of substituted thiazoles. This comparative approach is intended to equip researchers and drug development professionals with a thorough understanding of this chemical space.
Physicochemical Properties and Identification
A definitive CAS number for this compound could not be identified in publicly available databases, suggesting it is a less common or novel compound. In contrast, its isomer, 5-Bromo-2-methyl-4-phenyl-1,3-thiazole, is well-documented.
Table 1: Physicochemical Data of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole
| Property | Value | Source |
| CAS Number | 78502-81-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₈BrNS | [1] |
| Molecular Weight | 254.15 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥95% - 99% | [1][2] |
| Solubility | Moderately soluble in organic solvents | [1] |
| InChI | InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | [1] |
| SMILES | Cc1nc(c2ccccc2)c(Br)s1 | [1] |
Synthesis and Experimental Protocols
General Synthesis of 2,4,5-Trisubstituted Thiazoles
The Hantzsch synthesis typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of the target compounds, variations of this method would be employed.
Diagram 1: Generalized Hantzsch Thiazole Synthesis
Caption: Generalized Hantzsch synthesis of a thiazole ring.
Synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole
A plausible synthetic route for 5-Bromo-2-methyl-4-phenyl-1,3-thiazole would involve the bromination of 2-methyl-4-phenyl-1,3-thiazole.
Experimental Protocol (Hypothetical):
-
Synthesis of 2-methyl-4-phenyl-1,3-thiazole:
-
Thioacetamide is reacted with 2-bromoacetophenone in a suitable solvent such as ethanol.
-
The reaction mixture is typically refluxed for several hours.
-
The product is isolated by precipitation or extraction and purified by recrystallization.
-
-
Bromination of 2-methyl-4-phenyl-1,3-thiazole:
-
The synthesized 2-methyl-4-phenyl-1,3-thiazole is dissolved in a solvent like chloroform or acetic acid.
-
A brominating agent, such as N-Bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature, often at 0°C to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.
-
Diagram 2: Proposed Synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole
References
- 1. CAS 78502-81-5: 5-bromo-2-methyl-4-phenyl-1,3-thiazole [cymitquimica.com]
- 2. 5-BROMO-2-METHYL-4-PHENYL-1,3-THIAZOLE, CasNo.78502-81-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. 5-BROMO-2-METHYL-4-PHENYL-1,3-THIAZOLE | 78502-81-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. keyorganics.net [keyorganics.net]
- 6. 5-BROMO-2-METHYL-4-PHENYL-1,3-THIAZOLE78502-81-5,Purity96%_Livchem Logistics GmbH [molbase.com]
Technical Guide: Physical and Chemical Characteristics of Phenyl-Thiazole Derivatives
Disclaimer: This technical guide addresses the physical and chemical characteristics of a substituted phenyl-thiazole derivative. Due to the limited availability of detailed experimental data for 5-Bromo-4-methyl-2-phenyl-1,3-thiazole in peer-reviewed scientific literature, this document provides a comprehensive overview of a closely related isomer, 2-Bromo-4-phenyl-1,3-thiazole . The data presented herein is derived from published experimental findings for this isomer and should be considered as a reference, as the physical and chemical properties may differ for this compound.
Introduction
Substituted thiazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of different substituents onto the thiazole ring allows for the fine-tuning of their chemical and physical characteristics. This guide focuses on the properties of a brominated phenyl-thiazole derivative, providing key data and experimental context for researchers, scientists, and drug development professionals.
Physicochemical Properties of 2-Bromo-4-phenyl-1,3-thiazole
The following table summarizes the known physical and chemical properties of 2-Bromo-4-phenyl-1,3-thiazole.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNS | [1][2] |
| Molecular Weight | 240.12 g/mol | [1][2] |
| Melting Point | 327–328 K (54-55 °C) | [1][3] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in ethyl acetate, heptane | [3] |
Spectral Data of 2-Bromo-4-phenyl-1,3-thiazole
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table outlines the key spectral features of 2-Bromo-4-phenyl-1,3-thiazole.
| Spectroscopic Technique | Key Data | Source |
| Infrared (IR) Spectroscopy (KBr, ν/cm⁻¹) | 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689 | [1][3] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆, δ/ppm) | 8.16 (s, 1H, thiazole), 7.92 (d, 2H, J = 7.32, Ph), 7.46 (t, 2H, J = 7.63, Ph), 7.40–6.37 (m, 1H, Ph) | [1][3] |
Experimental Protocols
The following section details the experimental procedure for the synthesis and purification of 2-Bromo-4-phenyl-1,3-thiazole, as reported in the scientific literature.
Synthesis of 2-Bromo-4-phenyl-1,3-thiazole[1][3]
Materials:
-
4-Phenyl-2-aminothiazole (8.1 g, 46.9 mmol)
-
Copper(I) bromide (CuBr) (10.7 g, 74.6 mmol)
-
Acetonitrile
-
n-Butyl nitrite (8.7 ml, 7.69 g, 74.6 mmol)
-
Ethyl acetate
-
Ammonia solution (0.1 M)
-
Magnesium sulfate (MgSO₄)
-
Heptane
Procedure:
-
4-Phenyl-2-aminothiazole and CuBr were dissolved in acetonitrile at room temperature.
-
n-Butyl nitrite was added with stirring, and the solution was heated to 333 K.
-
The reaction was complete after 15 minutes.
-
The reaction mixture was then evaporated to dryness in vacuo.
-
The residue was dissolved in ethyl acetate (50 ml) and washed with ammonia solution (0.1 M, 2 x 50 ml).
-
The organic layer was dried over MgSO₄ and evaporated to dryness in vacuo.
-
The residue was purified by chromatography on silica gel (heptane–ethyl acetate; 70:3, v/v).
-
The purified product was crystallized from a 5% solution in heptane to yield the final product.
Yield: 53%[3]
Characterization
The synthesized 2-Bromo-4-phenyl-1,3-thiazole was characterized by the following methods:
-
Melting Point Determination: To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.[1][3]
Logical Workflow Diagram
The following diagram illustrates the synthesis and purification workflow for 2-Bromo-4-phenyl-1,3-thiazole.
Caption: Synthesis and purification workflow for 2-Bromo-4-phenyl-1,3-thiazole.
Conclusion
This technical guide provides a summary of the available physical and chemical data for 2-Bromo-4-phenyl-1,3-thiazole, a close isomer of this compound. The detailed experimental protocol for its synthesis and purification, along with its spectral characteristics, offers a valuable resource for researchers in the field. It is important to reiterate that while this information provides a strong foundational understanding, direct experimental investigation of this compound is necessary to definitively determine its unique properties.
References
5-Bromo-4-methyl-2-phenyl-1,3-thiazole molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and properties of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.
Molecular Properties
The chemical characteristics of this compound are summarized in the table below. This data is crucial for understanding its reactivity, solubility, and potential applications in various scientific domains. The molecular formula of this compound is C10H8BrNS, and its molecular weight is approximately 254.15 g/mol .
| Property | Value |
| Molecular Formula | C10H8BrNS |
| Molecular Weight | 254.15 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(Br)SC(=N1)C2=CC=CC=C2 |
| InChI Key | InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Molecular Structure
The structural arrangement of atoms in this compound is depicted in the following diagram. This visualization is essential for comprehending the molecule's spatial configuration and identifying its key functional groups.
Caption: 2D representation of this compound.
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a general synthetic approach can be inferred from standard thiazole synthesis methodologies. A common route involves the Hantzsch thiazole synthesis, which consists of the condensation reaction between an α-haloketone and a thioamide.
For the synthesis of this specific compound, a plausible protocol would involve the reaction of a brominated derivative of 1-phenyl-2-butanone with thioacetamide. The precise reaction conditions, including solvent, temperature, and catalysts, would require empirical optimization for maximal yield and purity.
General Synthetic Workflow:
Caption: Generalized Hantzsch thiazole synthesis workflow.
Technical Guide: Solubility of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive, standardized experimental protocol for its determination. The methodologies outlined herein are based on established practices for thiazole derivatives and other small organic molecules. This guide includes a detailed procedure for the equilibrium shake-flask method coupled with UV-Vis spectrophotometric quantification, a template for data presentation, and a workflow visualization to aid in experimental planning and execution.
Introduction
This compound is a heterocyclic compound featuring a thiazole core, a structural motif present in numerous pharmacologically active agents. The physicochemical properties of such compounds, particularly solubility, are critical determinants of their utility in various applications, from drug delivery systems to organic electronic materials. Solubility influences bioavailability, formulation feasibility, and the selection of appropriate solvents for synthesis and purification processes.
Solubility Data
As of the date of this publication, no specific quantitative solubility values for this compound in various organic solvents have been reported in peer-reviewed literature. To facilitate standardized data collection and comparison across different laboratories, the following table is provided as a template for recording experimentally determined solubility values.
Table 1: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | Shake-Flask | |||
| Ethanol | Shake-Flask | |||
| Isopropanol | Shake-Flask | |||
| Acetone | Shake-Flask | |||
| Acetonitrile | Shake-Flask | |||
| Ethyl Acetate | Shake-Flask | |||
| Dichloromethane | Shake-Flask | |||
| Chloroform | Shake-Flask | |||
| Tetrahydrofuran (THF) | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | Shake-Flask | |||
| Toluene | Shake-Flask |
Experimental Protocols
The determination of a compound's thermodynamic solubility is most reliably achieved using the shake-flask method, which ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[2] The concentration of the dissolved compound can then be determined by a suitable analytical technique.
Equilibrium Solubility Determination via Shake-Flask Method
This protocol details the steps to determine the solubility of this compound in a given organic solvent at a constant temperature.
Principle: An excess amount of the solid compound is agitated in a known volume of solvent for an extended period to achieve equilibrium. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured.[2][3]
Materials:
-
This compound (crystalline solid, >97% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps or stoppers
-
Orbital shaker or shaking incubator capable of maintaining constant temperature
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been established.[4]
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials at a consistent speed (e.g., 200-300 RPM) for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[4][5]
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. To obtain a clear supernatant free of any solid particles, either centrifuge the vials or filter the solution using a chemically resistant syringe filter.[3]
-
Sample Preparation for Analysis: Carefully pipette a precise aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method chosen for quantification.
Quantification via UV-Vis Spectrophotometry
This method is suitable as this compound contains chromophores (phenyl and thiazole rings) that absorb light in the UV-Vis range.
Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. By measuring the absorbance of the saturated solution at a specific wavelength, its concentration can be determined from a pre-established calibration curve.[6][7]
Procedure:
-
Determine Maximum Absorbance (λmax): Prepare a dilute, non-saturated solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).[8] Subsequent measurements should be performed at this wavelength to ensure maximum sensitivity and minimize errors.[7]
-
Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations from a stock solution of this compound in the same solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to calculate the concentration of the unknown samples.
-
Measure Sample Absorbance: Measure the absorbance of the diluted supernatant samples obtained from the shake-flask experiment.
-
Calculate Solubility: Use the calibration curve equation to calculate the concentration of the diluted supernatant. Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Visualized Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocols above.
Caption: Workflow for solubility determination via the shake-flask method.
References
- 1. CAS 78502-81-5: 5-bromo-2-methyl-4-phenyl-1,3-thiazole [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. quora.com [quora.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole Derivatives
Disclaimer: Direct experimental data on the biological activity of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on structurally similar thiazole derivatives, offering insights into their potential biological activities and the experimental methodologies used for their evaluation. The presented data and protocols should be considered as a reference for designing and conducting research on the target compounds.
Introduction
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological properties.[1][2] Derivatives of thiazole have demonstrated a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] The substitution pattern on the thiazole ring significantly influences the biological activity. This guide focuses on the potential biological activities of this compound derivatives, drawing parallels from closely related analogues. The presence of a phenyl group at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position suggests that these compounds could exhibit significant biological effects.
Anticipated Biological Activities
Based on the biological profiles of structurally related compounds, this compound derivatives are anticipated to possess notable anticancer and antimicrobial properties. The bromine atom, a halogen, can enhance lipophilicity and act as a hydrogen bond acceptor, potentially improving the compound's interaction with biological targets.
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, various 2-phenylthiazole and 4-methyl-thiazole derivatives have shown cytotoxicity against a range of cancer cell lines.
Quantitative Data on Anticancer Activity of Structurally Similar Thiazole Derivatives
| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |
| (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [1] |
| (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one | HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [1] |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 | 23.30 ± 0.35 | Cisplatin | - | [6] |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | NIH/3T3 | >1000 | Cisplatin | - | [6] |
| 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | OVCAR-4 | 1.569 ± 0.06 | - | - | [7] |
| 2-benzylidenehydrazineyl)-1,3-thiazole derivative | MDA-MB-231 | 18.65 | - | - | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then diluted with the culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[1][6]
Potential Signaling Pathway
Thiazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacteria and fungi.
Quantitative Data on Antimicrobial Activity of Structurally Similar Thiazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| 2-amino-4-(4-bromo phenyl thiazole) derivative (8f) | Bacillus pumilus | - | - | - | [9] |
| 2-amino-4-(4-bromo phenyl thiazole) derivative (8f) | Bacillus subtilis | - | - | - | [9] |
| 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at C2 | S. aureus | 125-150 | Ofloxacin | 10 | [2][5] |
| 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at C2 | E. coli | 125-150 | Ofloxacin | 10 | [2][5] |
| 2-phenyl-1,3-thiazole with 4-hydroxyphenyl at C2 | A. niger | 125-150 | Ketoconazole | 10 | [2][5] |
| Benzenesulfonamide-thiazole derivative | S. aureus | 256 | - | - | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum (approximately 5 × 10⁵ CFU/mL).
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-35°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5][9]
Experimental Workflow for Antimicrobial Screening
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among the vast array of thiazole-based scaffolds, 5-Bromo-4-methyl-2-phenyl-1,3-thiazole stands out as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic placement of a reactive bromine atom, a methyl group, and a phenyl ring offers a versatile platform for structural modification and the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the synthesis, derivatization, and potential therapeutic applications of this key intermediate, supported by experimental protocols and quantitative biological data from analogous compounds.
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by electrophilic bromination.
Step 1: Hantzsch Synthesis of 4-methyl-2-phenyl-1,3-thiazole
The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. In this case, thiobenzamide reacts with chloroacetone to yield 4-methyl-2-phenyl-1,3-thiazole.
Step 2: Bromination of 4-methyl-2-phenyl-1,3-thiazole
The subsequent bromination of the thiazole ring at the C5 position is achieved using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in an appropriate solvent. The electron-donating effect of the methyl group at the C4 position and the phenyl group at the C2 position directs the electrophilic substitution to the C5 position.
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-2-phenyl-1,3-thiazole
-
Materials: Thiobenzamide, Chloroacetone, Ethanol.
-
Procedure:
-
Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add chloroacetone (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 4-methyl-2-phenyl-1,3-thiazole.
-
Protocol 2: Synthesis of this compound
-
Materials: 4-methyl-2-phenyl-1,3-thiazole, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve 4-methyl-2-phenyl-1,3-thiazole (1 equivalent) in carbon tetrachloride in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Application as a Building Block in Medicinal Chemistry
The bromine atom at the C5 position of this compound serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the synthesis of diverse libraries of 5-aryl or 5-heteroaryl substituted 4-methyl-2-phenyl-1,3-thiazole derivatives.
Experimental Workflow: Suzuki-Miyaura Coupling
Workflow for Suzuki-Miyaura coupling.
Biological Activities of Analogous Thiazole Derivatives
While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of substituted 2-phenylthiazoles has demonstrated significant potential in various therapeutic areas. The following tables summarize quantitative data for structurally related compounds, providing a valuable reference for the potential of derivatives synthesized from the core building block.
Table 1: Anticancer Activity of Substituted 2-Phenylthiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| B9 | 2-phenylthiazole derivative | Candida albicans (CYP51 inhibitor) | 1-16 (MIC, µg/mL) | [1][2] |
| 4c | N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | A549 (Lung) | 23.30 | |
| Compound 9 | Thiazole-1,3,4-thiadiazole hybrid | HepG-2 (Liver) | 1.61 | |
| Compound 10 | Thiazole-1,3,4-thiadiazole hybrid | HepG-2 (Liver) | 1.98 | |
| Compound 9t | 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | MCF-7 (Breast) | 0.16 | |
| Compound 9t | 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | WM266.4 (Melanoma) | 0.12 |
Table 2: Antimicrobial Activity of Substituted Thiazole Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 40 | Thiazole derivative | S. aureus | 3.125 | |
| Compound 40 | Thiazole derivative | B. thuringiensis | 6.25 | |
| Compound 35c | Thiazole-triazole-pyrazole hybrid | Various bacteria | 100-200 | |
| Compound 12c/d | Thiazole-triazole hybrid | S. aureus | 25 | |
| Compound 12c/d | Thiazole-triazole hybrid | P. aeruginosa | 25 |
Potential Signaling Pathways and Mechanisms of Action
Thiazole-based compounds exert their biological effects through a variety of mechanisms, often by inhibiting key enzymes or modulating signaling pathways crucial for disease progression.
Kinase Inhibition in Cancer
Many thiazole derivatives have been developed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known chemical shift ranges, fragmentation patterns, and vibrational frequencies of similar thiazole and phenyl derivatives.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H (ortho) | 7.8 - 8.0 | Doublet |
| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet |
| Methyl-H (C4) | 2.4 - 2.6 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiazole C2 | 165 - 170 |
| Thiazole C4 | 145 - 150 |
| Thiazole C5 | 110 - 115 |
| Phenyl C (ipso) | 130 - 135 |
| Phenyl C (ortho) | 125 - 130 |
| Phenyl C (meta) | 128 - 132 |
| Phenyl C (para) | 130 - 135 |
| Methyl C (C4) | 15 - 20 |
Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Predicted Relative Intensity | Assignment |
| 253/255 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 174 | Moderate | [M - Br]⁺ |
| 103 | Moderate | [C₆H₅CN]⁺ (Benzonitrile fragment) |
| 77 | High | [C₆H₅]⁺ (Phenyl fragment) |
Table 4: Predicted Infrared (IR) Spectral Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| C=N Stretch (Thiazole) | 1620 - 1580 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-Br Stretch | 600 - 500 | Strong |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Use a sufficient number of scans for adequate signal-to-noise (this may require several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
The concentration should be approximately 1 mg/mL.
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.
-
Use a standard electron energy of 70 eV for ionization.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-300).
-
Acquire the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [1][2]
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[1][2]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[1]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound and the logical relationships in data interpretation.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Caption: Logical relationship of how different spectroscopic data contribute to the final structure elucidation.
References
An In-depth Technical Guide to 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a heterocyclic compound belonging to the thiazole family. While specific experimental data for this exact molecule is limited in public databases, this document compiles its core chemical identifiers, predicted physicochemical properties, and contextual biological significance based on extensive research into structurally related thiazole derivatives. The thiazole scaffold is a key pharmacophore in medicinal chemistry, known for a wide range of biological activities.
Core Chemical Identifiers and Properties
The fundamental identifiers for this compound are crucial for database searches, computational modeling, and chemical inventory management. The structure consists of a central 1,3-thiazole ring substituted with a phenyl group at position 2, a methyl group at position 4, and a bromine atom at position 5.
| Identifier / Property | Value |
| IUPAC Name | This compound |
| SMILES | CC1=C(Br)N=C(C2=CC=CC=C2)S1 |
| InChI | InChI=1S/C10H8BrNS/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
| InChIKey | YQMYBTHJFVLOKQ-UHFFFAOYSA-N |
| Molecular Formula | C₁₀H₈BrNS |
| Molecular Weight | 254.15 g/mol |
| Monoisotopic Mass | 252.9615 Da |
Note: Physicochemical properties such as melting point, boiling point, and solubility have not been experimentally determined and reported in major chemical databases. The data presented is based on computational predictions.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis, followed by bromination.
This protocol outlines a representative synthetic route.
Step 1: Synthesis of 4-methyl-2-phenyl-1,3-thiazole
-
Reaction Setup : To a round-bottom flask, add thiobenzamide (1 equivalent) and 3-chloro-2-butanone (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Condensation : Heat the mixture to reflux (approximately 78-82 °C for ethanol) and stir for 4-6 hours. The reaction involves the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.
-
Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up : After cooling to room temperature, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-methyl-2-phenyl-1,3-thiazole.
Step 2: Bromination of 4-methyl-2-phenyl-1,3-thiazole
-
Reaction Setup : Dissolve the product from Step 1 (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile in a flask protected from light.
-
Brominating Agent : Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at 0 °C to control the reaction exotherm.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. The C5 position of the thiazole ring is activated and susceptible to electrophilic substitution.
-
Monitoring : Monitor the reaction by TLC.
-
Work-up : Quench the reaction by adding water.
-
Extraction and Purification : Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, is purified via column chromatography or recrystallization.
Biological Activity and Drug Development Context
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological effects. The presence of phenyl, methyl, and bromo substituents on the thiazole core can significantly influence biological activity.
Numerous studies have demonstrated the potent anticancer activity of substituted thiazoles. These compounds often function by inhibiting key signaling pathways involved in cell proliferation and survival.
-
Kinase Inhibition : A primary mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases. For instance, novel thiazole derivatives have been shown to act as potent inhibitors of aromatase and protein tyrosine kinase, which are crucial enzymes in the progression of breast cancer.[1]
-
Cytotoxicity : Derivatives with substitutions on the phenyl ring and thiazole core have shown significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7), colon (HT-29, Caco-2), and lung (A-549) cancer cells.[1][2][3] For example, certain 2,4-disubstituted-1,3-thiazole derivatives exhibited potent antiproliferative activity against breast cancer cell lines with IC₅₀ values ranging from 3.36 to 6.09 μg/ml.[1] Another study found that a thiazole derivative induced apoptosis and halted the cell cycle in cancer cells.[4]
| Related Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4-disubstituted-1,3-thiazoles | Breast (MCF-7) | 0.8 - 1.5 | [1] |
| 2-phenylthiazole-4-carboxamides | Colon (HT-29) | < 2.5 | [2] |
| Hydrazinylidene-thiazole derivatives | Breast (MCF-7) | 2.57 | [4] |
This table presents data for structurally related compounds to illustrate the potential of the thiazole scaffold.
The thiazole ring is also present in several antifungal agents. Research indicates that phenylthiazole derivatives can act as inhibitors of crucial fungal enzymes like 14α-demethylase (CYP51), an essential component in the synthesis of the fungal cell membrane.[5][6] The substitution pattern on the phenyl ring, such as the presence of halogens (fluoro, chloro), has been shown to significantly enhance antifungal activity against pathogenic Candida species.[5]
References
- 1. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for 5-Bromo-4-methyl-2-phenyl-1,3-thiazole. The information is compiled from safety data sheets and general laboratory safety guidelines to ensure the protection of personnel and the integrity of research.
Chemical Identification and Properties
-
Chemical Name: this compound
-
CAS Number: 28771-82-6
-
Molecular Formula: C₁₀H₈BrNS
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
Signal Word: Warning[3]
Hazard Pictograms: GHS07 (Exclamation Mark)[4]
Safe Handling and Storage
Proper handling and storage are critical to minimize risks associated with this compound.
Handling:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Avoid the formation of dust and aerosols during handling.[6]
-
Prevent direct contact with skin, eyes, and clothing by wearing the appropriate personal protective equipment.[7]
-
Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[3]
-
Do not return unused chemicals to their original container to prevent contamination.[8]
-
When weighing, never place the chemical directly on the balance pan; use a weighing boat or paper.[9]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
Storage:
-
Store in a tightly closed, properly labeled container.[3][10]
-
Keep the container in a cool, dry, and well-ventilated place.[3][10]
-
Store locked up.[3]
-
Segregate from incompatible materials such as strong oxidizing agents and strong acids.[3][11]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3][7] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect skin and personal clothing.[7] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3] |
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3] If the person is not breathing, provide artificial respiration.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[3] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][12] |
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.[12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation and wear the prescribed personal protective equipment.[12] Evacuate personnel to safe areas.[6]
-
Containment and Cleanup: Avoid dust formation.[12] Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[12] Do not let the chemical enter drains.[6]
Disposal Considerations
As a brominated organic compound, this compound is classified as a halogenated organic waste.[13]
-
Dispose of the chemical and its container at an approved waste disposal plant.[3]
-
Do not dispose of it down the drain or into sewer systems.[6]
-
Halogenated organic wastes should be collected in separate, clearly labeled waste containers from non-halogenated waste to facilitate proper disposal, which often involves incineration.[13][14][15]
Experimental Protocols and Workflows
While specific synthetic protocols for this exact molecule are proprietary, general laboratory procedures for handling solid reagents and mitigating hazards are universally applicable.
Logical Workflow for Hazard Mitigation
The following diagram illustrates the decision-making process for safely handling this compound.
Caption: Hazard mitigation workflow for handling the compound.
General Experimental Workflow for Solid Reagent Handling
This diagram outlines a standard procedure for using a solid chemical like this compound in a laboratory experiment.
Caption: Standard operating procedure for solid reagent use.
References
- 1. This compound, 97%, Thermo Scientific Amber Glass Bottle; 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. 5-Bromo-4-methylthiazole | 111600-83-0 [sigmaaldrich.com]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 9. youtube.com [youtube.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ie [fishersci.ie]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole from Thioamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5-bromo-4-methyl-2-phenyl-1,3-thiazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the well-established Hantzsch thiazole synthesis to form the core thiazole ring, followed by a regioselective bromination.
Overview of the Synthetic Strategy
The synthesis of this compound from a thioamide involves two key transformations:
-
Hantzsch Thiazole Synthesis: This classic method involves the condensation of a thioamide (thiobenzamide) with an α-haloketone (3-bromo-2-butanone) to construct the 4-methyl-2-phenyl-1,3-thiazole ring. This reaction is known for its reliability and generally provides good yields.[1][2]
-
Electrophilic Bromination: The subsequent bromination of the formed thiazole occurs selectively at the C5 position. N-Bromosuccinimide (NBS) is a commonly used reagent for this type of electrophilic aromatic substitution on electron-rich heterocyclic systems.
The overall synthetic workflow is depicted below:
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hantzsch Thiazole Synthesis | Thiobenzamide, 3-Bromo-2-butanone | Ethanol | 78 (Reflux) | 4-6 | 85-95 |
| 2 | Electrophilic Bromination | 4-Methyl-2-phenyl-1,3-thiazole, NBS | Chloroform | 25 (Room Temp.) | 2-4 | 90-98 |
Experimental Protocols
Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole
This protocol details the Hantzsch thiazole synthesis for the preparation of the thiazole intermediate.
Materials:
-
Thiobenzamide
-
3-Bromo-2-butanone
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.0 eq) in absolute ethanol (50 mL).
-
To this solution, add 3-bromo-2-butanone (1.1 eq) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any hydrobromic acid formed.
-
Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-2-phenyl-1,3-thiazole. The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This protocol describes the regioselective bromination of the thiazole intermediate.
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Sodium thiosulfate (10% aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-phenyl-1,3-thiazole (1.0 eq) in chloroform (40 mL).
-
To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature over 15 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to quench any unreacted bromine.
-
Wash the organic layer with water (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity, but can be recrystallized from a suitable solvent (e.g., ethanol/water) if further purification is required.
Logical Relationship of Synthesis
The synthesis follows a logical progression from simple starting materials to the final, more complex target molecule. This is achieved through the sequential formation of the heterocyclic core followed by its functionalization.
References
Application Notes and Protocols for the Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The synthesis is accomplished via a two-step process: the initial formation of the thiazole ring using the Hantzsch thiazole synthesis, followed by regioselective bromination at the 5-position.
Introduction
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2][3] It involves the condensation of an α-haloketone with a thioamide.[1][2] Thiazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The introduction of a bromine atom can significantly modulate the pharmacological properties of a molecule, making the synthesis of brominated thiazoles a key strategy in the development of new therapeutic agents.
This protocol first describes the synthesis of the intermediate, 4-methyl-2-phenyl-1,3-thiazole, from thiobenzamide and 3-bromo-2-butanone. Subsequently, a detailed procedure for the bromination of this intermediate to yield the final product, this compound, is provided.
Reaction Scheme
Caption: Overall synthetic route for this compound.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 4-Methyl-2-phenyl-1,3-thiazole (Step 1)
| Reagent/Parameter | Molar Ratio | Amount (per 10 mmol of Thiobenzamide) | Conditions |
| Thiobenzamide | 1.0 | 1.37 g | - |
| 3-Bromo-2-butanone | 1.1 | 1.82 g (1.3 mL) | - |
| Solvent (Ethanol) | - | 20 mL | - |
| Temperature | - | Reflux (approx. 78 °C) | - |
| Reaction Time | - | 2-4 hours | Monitored by TLC |
Table 2: Reagents and Conditions for the Synthesis of this compound (Step 2)
| Reagent/Parameter | Molar Ratio | Amount (per 5 mmol of Thiazole) | Conditions |
| 4-Methyl-2-phenyl-1,3-thiazole | 1.0 | 0.875 g | - |
| N-Bromosuccinimide (NBS) | 1.1 | 0.978 g | - |
| Solvent (DMF) | - | 15 mL | - |
| Temperature | - | 40-50 °C | - |
| Reaction Time | - | 12 hours | Monitored by TLC |
Experimental Protocols
Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole
This protocol outlines the synthesis of the thiazole core via the Hantzsch reaction.
Materials:
-
Thiobenzamide
-
3-Bromo-2-butanone
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiobenzamide (1.37 g, 10 mmol) and absolute ethanol (20 mL).
-
Stir the mixture until the thiobenzamide is fully dissolved.
-
Add 3-bromo-2-butanone (1.82 g, 11 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 4-methyl-2-phenyl-1,3-thiazole can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Workflow for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole.
Step 2: Synthesis of this compound
This protocol describes the bromination of the pre-formed thiazole ring at the 5-position.
Materials:
-
4-Methyl-2-phenyl-1,3-thiazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-methyl-2-phenyl-1,3-thiazole (0.875 g, 5 mmol) in N,N-dimethylformamide (DMF) (15 mL).
-
Add N-bromosuccinimide (NBS) (0.978 g, 5.5 mmol) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Caption: Workflow for the bromination of 4-Methyl-2-phenyl-1,3-thiazole.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
3-Bromo-2-butanone is a lachrymator and should be handled with care.
-
N-Bromosuccinimide is a source of bromine and should be handled with caution. Avoid inhalation and contact with skin.
-
DMF is a skin and eye irritant. Handle with appropriate care.
These detailed protocols and application notes provide a comprehensive guide for the successful synthesis of this compound, a valuable building block for the development of new chemical entities in drug discovery.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 5-Bromo-thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This methodology is of particular importance in medicinal chemistry and drug development for the synthesis of 5-arylthiazole scaffolds. The 5-arylthiazole motif is a privileged structure found in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3] This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 5-bromo-thiazoles with various arylboronic acids, offering a guide for the synthesis of these valuable compounds.
The reaction involves the palladium-catalyzed coupling of a 5-halothiazole, such as 5-bromo-thiazole, with an arylboronic acid in the presence of a base.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. These notes will cover both conventional heating and microwave-assisted protocols, providing a comparative overview of different reaction conditions.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromo-thiazole, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The coupled product, a 5-arylthiazole, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of 5-bromo-thiazole derivatives with arylboronic acids, showcasing the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
Table 1: Conventional Heating Methods
| Entry | 5-Bromo-thiazole Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 2-Amino-5-bromo-4-t-butylthiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 8 | 92 |
| 3 | 5-Bromo-thiazole | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | Cs₂CO₃ | DMF | 90 | 6 | 78 |
| 4 | 5-Bromo-thiazole | 4-Tolylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 88 |
Table 2: Microwave-Assisted Methods
| Entry | 5-Bromo-thiazole Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 5-Bromo-thiazole | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 95 |
| 2 | 2-Chloro-5-bromothiazole | 4-Formylphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | Toluene/H₂O | 120 | 10 | 89 |
| 3 | 5-Bromo-thiazole | 2-Naphthylboronic acid | PdCl₂(PPh₃)₂ (4) | - | Na₂CO₃ | Water | 150 | 5 | 98 |
| 4 | 2-Amino-5-bromothiazole | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | DMF/H₂O | 130 | 20 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Conventional Heating
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of a 5-bromo-thiazole derivative with an arylboronic acid using conventional heating.
Materials:
-
5-Bromo-thiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 10 mL)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-bromo-thiazole derivative (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 6-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylthiazole.
Conventional Heating Workflow
Protocol 2: General Procedure for Microwave-Assisted Synthesis
This protocol provides a general method for the rapid synthesis of 5-arylthiazoles using microwave irradiation.
Materials:
-
5-Bromo-thiazole derivative (0.5 mmol)
-
Arylboronic acid (0.6 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.0125 mmol, 2.5 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL or Water only)
-
Microwave vial with a crimp cap
-
Microwave reactor
Procedure:
-
To a microwave vial, add the 5-bromo-thiazole derivative (0.5 mmol), arylboronic acid (0.6 mmol), base (1.0 mmol), and palladium catalyst.
-
Add the degassed solvent to the vial.
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 100-150 °C) for the indicated time (typically 5-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-4-methyl-2-phenyl-1,3-thiazole as a key building block. The functionalization of the C5 position of the thiazole ring is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined herein describe Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a versatile toolkit for the creation of novel molecular architectures.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold is a valuable starting material due to the reactivity of the C-Br bond, which allows for the introduction of diverse functionalities at this position. These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation (Suzuki, Sonogashira, Buchwald-Hartwig) or migratory insertion (Heck), and concluding with reductive elimination to afford the desired product and regenerate the active catalyst.
Data Presentation: Comparative Overview of Coupling Reactions
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound and its close analogs. This data is intended to provide a comparative overview to aid in the selection of the appropriate protocol.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 88 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 78 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 16 | 82 |
| 3 | Methyl methacrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Acetonitrile | 80 | 20 | 75 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 12 | 91 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2) | DMF | 80 | 10 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 88 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 76 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Toluene | 90 | 16 | 82 |
Experimental Protocols
1. Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Heck Reaction
This protocol outlines the coupling of this compound with an alkene.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the base, and the alkene via syringe.
-
Seal the flask and heat the mixture to the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
3. Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
-
4. Buchwald-Hartwig Amination
This protocol details the amination of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Glovebox or Schlenk line technique
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Inside a glovebox or using Schlenk line techniques, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add this compound and the amine.
-
Seal the flask and heat the reaction mixture with stirring.
-
Monitor the reaction's progress by LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry, concentrate, and purify the crude product by column chromatography.
-
Visualizations
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols: 5-Bromo-4-methyl-2-phenyl-1,3-thiazole as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 2-phenyl-1,3-thiazole, in particular, have garnered significant attention as potent modulators of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The 5-bromo-4-methyl-2-phenyl-1,3-thiazole core represents a versatile scaffold for the development of targeted kinase inhibitors. The bromine atom at the 5-position provides a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships and the optimization of potency and selectivity. This document provides an overview of the potential applications of this scaffold and detailed protocols for its synthesis and evaluation as a kinase inhibitor.
Data Presentation: Hypothetical Kinase Inhibition Profile
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents a hypothetical kinase inhibition profile based on the known activities of structurally related 2-phenylthiazole derivatives against key kinase targets. This data is intended to serve as a guide for initial screening and experimental design.
| Kinase Target Family | Specific Kinase | Hypothetical IC50 (nM) | Assay Type |
| Serine/Threonine Kinase | Pim-1 | 85 | Biochemical |
| p38 MAPKα | 150 | Biochemical | |
| Aurora Kinase A | 220 | Biochemical | |
| Tyrosine Kinase | c-Met | 350 | Biochemical |
| VEGFR2 | > 1000 | Biochemical |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway targeted by 2-phenyl-1,3-thiazole derivatives and a general experimental workflow for the evaluation of a novel kinase inhibitor based on this scaffold.
Caption: Hypothetical signaling pathways modulated by the thiazole scaffold.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-phenylpropan-1-one
-
Thiobenzamide
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in absolute ethanol.
-
To this solution, add 2-bromo-1-phenylpropan-1-one (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the IC50 value of the test compound against a specific kinase (e.g., Pim-1).
Materials:
-
Recombinant human kinase (e.g., Pim-1)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of the test compound and staurosporine in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 1 µL of the compound dilutions or DMSO (for 0% inhibition control).
-
Add 2 µL of the kinase solution (e.g., 5 ng/µL Pim-1) to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol describes how to assess the effect of the inhibitor on the phosphorylation of a downstream target in a cellular context.
Materials:
-
Cancer cell line known to have active signaling through the target kinase (e.g., a cell line with high Pim-1 expression).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-target, anti-total-target, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total target protein and the loading control to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on target phosphorylation.
Application Notes and Protocols for the Derivatization of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, a promising scaffold for the development of novel anticancer agents. The protocols outlined below detail key synthetic transformations and biological evaluation methods to facilitate the exploration of this compound's therapeutic potential.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for the design of new therapeutic agents. The 2,4,5-trisubstituted thiazole framework, in particular, has been the focus of extensive research in oncology. The presence of a bromine atom at the 5-position of the 4-methyl-2-phenyl-1,3-thiazole core offers a versatile handle for a variety of chemical modifications, enabling the synthesis of diverse compound libraries for anticancer screening.
This document details established protocols for the derivatization of this compound via palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, it provides standardized protocols for in vitro evaluation of the synthesized derivatives against cancer cell lines.
Data Presentation: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of the cytotoxic potential of each compound.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | A549 (Lung Carcinoma) | 23.30 ± 0.35 | [1][2] |
| 1b | N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide | A549 (Lung Carcinoma) | >1000 | [1][2] |
| 2a | 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast Adenocarcinoma) | 2.32 (µg/mL) | [3] |
| 2b | 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 (Hepatocellular Carcinoma) | 3.13 (µg/mL) | [3] |
| 3a | Thiazole-based PI3K/mTOR dual inhibitor | General (NCI-60 panel) | Effective Growth Inhibition | [2] |
| 4a | Hydrazinyl-thiazole derivative | C6 (Rat Glioma) | 3.83 ± 0.76 (µg/mL) | [4] |
| 4b | Hydrazinyl-thiazole derivative | A549 (Lung Carcinoma) | 12.0 ± 1.73 (µg/mL) | [4] |
Experimental Protocols
Synthesis of this compound (Starting Material)
The synthesis of the core scaffold can be achieved through established methods such as the Hantzsch thiazole synthesis from thiobenzamide and 3-bromo-2-butanone, followed by bromination at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS).
Derivatization at the 5-Position: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
This protocol describes the synthesis of 5-aryl-4-methyl-2-phenyl-1,3-thiazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or a mixture of toluene and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture with stirring (typically at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol outlines the synthesis of 5-alkynyl-4-methyl-2-phenyl-1,3-thiazole derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
This protocol details the synthesis of 5-(substituted-amino)-4-methyl-2-phenyl-1,3-thiazole derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent, this compound (1 equivalent), and the amine (1.2 equivalents).
-
Seal the flask and heat the reaction mixture with stirring (typically at 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation
This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized thiazole derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized thiazole derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin or cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Visualizations
Signaling Pathways
Thiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anticancer agents based on the this compound scaffold.
Caption: General workflow for synthesis and in vitro evaluation of thiazole derivatives.
Conclusion
The derivatization of this compound represents a promising strategy for the discovery of novel anticancer agents. The synthetic protocols provided herein for palladium-catalyzed cross-coupling reactions offer a robust platform for generating a diverse chemical library. The subsequent in vitro evaluation using standardized assays will enable the identification of lead compounds with potent and selective anticancer activity, paving the way for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bromination of 2-Methyl-4-phenyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 5-bromo-2-methyl-4-phenyl-1,3-thiazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug development. The thiazole ring is a crucial scaffold in many biologically active compounds, and bromine substitution can significantly modulate a compound's therapeutic properties by altering its lipophilicity, electronic effects, and steric profile.[1] The protocol described herein is based on established methods for the bromination of similar thiazole derivatives.
Introduction
The introduction of a bromine atom onto the thiazole ring is a key synthetic strategy for enhancing the biological activity of thiazole-based compounds.[1] The target compound, 5-bromo-2-methyl-4-phenyl-1,3-thiazole, is an organic compound featuring a five-membered heterocyclic thiazole ring containing both sulfur and nitrogen atoms.[2] The presence of a bromine atom at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position confers unique chemical properties and reactivity.[2] This makes it a valuable intermediate for further functionalization and a compound of interest for screening in drug discovery programs. The thiazole moiety is associated with a range of biological activities, including antimicrobial and anticancer properties.[2][3]
Experimental Protocol
This protocol outlines the synthesis of 5-bromo-2-methyl-4-phenyl-1,3-thiazole from 2-methyl-4-phenyl-1,3-thiazole using N-Bromosuccinimide (NBS) as the brominating agent. This method is adapted from a similar procedure for the bromination of 2,4-diphenyl-1,3-thiazole.[4]
Materials:
-
2-methyl-4-phenyl-1,3-thiazole
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methyl-4-phenyl-1,3-thiazole in N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 40°C and stir for 12 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-bromo-2-methyl-4-phenyl-1,3-thiazole.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity |
| 5-bromo-2-methyl-4-phenyl-1,3-thiazole | C₁₀H₈BrNS | 254.15 | Solid (Predicted) | 95+% |
Data sourced from available chemical supplier information.[2]
Experimental Workflow
Caption: Experimental workflow for the bromination of 2-methyl-4-phenyl-1,3-thiazole.
References
Application Notes and Protocols for the Spectroscopic Analysis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes predicted spectroscopic data, comprehensive experimental protocols for synthesis and analysis, and visual workflows to aid in the characterization of this compound, which holds potential as a building block in medicinal chemistry and drug development.
Spectroscopic and Physical Data
The following tables summarize the predicted and known physical and spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds and are provided as a reference for characterization.
Table 1: Physical and Molecular Properties
| Property | Value |
| Molecular Formula | C₁₀H₈BrNS |
| Molecular Weight | 269.15 g/mol |
| Appearance | Pale yellow to brown crystalline solid or liquid |
| CAS Number | 78502-81-5[1] |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 - 7.85 | m | 2H | Phenyl H (ortho) |
| ~7.50 - 7.40 | m | 3H | Phenyl H (meta, para) |
| ~2.45 | s | 3H | Methyl H |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | Thiazole C2 |
| ~155.0 | Thiazole C4 |
| ~133.0 | Phenyl C (ipso) |
| ~130.5 | Phenyl C (para) |
| ~129.0 | Phenyl C (meta) |
| ~126.5 | Phenyl C (ortho) |
| ~110.0 | Thiazole C5 |
| ~15.0 | Methyl C |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 269/271 | [M]⁺ (Molecular ion with Br isotopes) |
| 190 | [M - Br]⁺ |
| 103 | [C₆H₅CN]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This protocol is adapted from general Hantzsch thiazole synthesis procedures.
Materials:
-
2-Bromo-1-phenylpropan-1-one
-
Thiobenzamide
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.
-
Add 2-bromo-1-phenylpropan-1-one (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H and ¹³C NMR Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a stock solution of the purified compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for direct infusion analysis.
Direct Infusion Mass Spectrometry Data Acquisition:
-
Instrument: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Method: Direct infusion using a syringe pump.
-
Flow Rate: 5-10 µL/min.
-
Ionization Mode (EI):
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
-
Ionization Mode (ESI - Positive):
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas: Nitrogen, 1-2 Bar
-
Drying Gas: Nitrogen, 4-8 L/min
-
Drying Gas Temperature: 200-300 °C
-
-
Mass Range: m/z 50-500
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
Caption: Logical relationship of analytical data to structural elucidation.
References
Application Notes and Protocols for High-Throughput Screening of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole and its analogs. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer and antifungal properties. These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key signaling pathways, disruption of cellular structures, and induction of apoptosis.
This document outlines protocols for both cell-based and biochemical HTS assays tailored to identify and characterize the biological activity of this compound and related derivatives.
Anticipated Biological Activities and Screening Strategies
Based on the activities of structurally related 2-phenyl-1,3-thiazole derivatives, this compound is a promising candidate for screening in the following areas:
-
Anticancer Activity: Many thiazole derivatives exhibit cytotoxicity against a range of cancer cell lines. Potential mechanisms of action to investigate include inhibition of tubulin polymerization and modulation of kinase signaling pathways such as PI3K/mTOR.
-
Antifungal Activity: The thiazole scaffold is present in several antifungal agents. Screening against pathogenic fungal strains can identify compounds with potential therapeutic value for infectious diseases.
Section 1: Anticancer Screening Assays
Application Note: Cell-Based Cytotoxicity Screening
This high-throughput assay is designed to assess the dose-dependent cytotoxic effects of this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Data Presentation: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
The following table summarizes published IC50 values for various thiazole derivatives, providing a benchmark for expected potencies.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |
| 3-Nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | 1.21 | [2] |
| 4-Chlorophenylthiazolyl derivative | MDA-MB-231 (Breast) | 3.52 | [2] |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [3] |
| Thiazole derivative 5d | HepG2 (Liver) | 8.80 ± 0.31 | [4] |
| Thiazole derivative 5d | MCF-7 (Breast) | 7.22 ± 0.65 | [4] |
| Thiazole derivative 1d | Multiple Cell Lines | Promising Activity | [5] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [6] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Liver) | 11.6 ± 0.12 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Workflow for Cytotoxicity Screening
Application Note: Biochemical Assay for Tubulin Polymerization Inhibition
Several thiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1][7] This biochemical assay is designed to identify compounds that interfere with the assembly of microtubules in vitro. The polymerization of tubulin is monitored by an increase in fluorescence.
Data Presentation: Tubulin Polymerization Inhibition by Thiazole Derivatives
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| Thiazole-naphthalene derivative 5b | 3.3 | [1] |
| Thiazole-based chalcone 2e | 7.78 | [7] |
| 2,4-disubstituted thiazole 7c | 2.00 ± 0.12 | [8][9] |
| 2,4-disubstituted thiazole 9a | 2.38 ± 0.14 | [8][9] |
| Combretastatin A-4 (Reference) | 2.96 ± 0.18 | [8][9] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
This compound
-
Tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., G-PEM buffer)
-
Fluorescent reporter dye
-
GTP solution
-
96-well, black, clear-bottom plates
-
Fluorometric plate reader with temperature control
Procedure:
-
Compound Plating: Dispense serial dilutions of this compound in polymerization buffer into the wells of a pre-warmed 96-well plate. Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
Reaction Initiation: Add a solution of tubulin and fluorescent reporter dye to each well.
-
Polymerization Induction: Initiate polymerization by adding GTP to each well.
-
Fluorescence Monitoring: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity over time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathway: Tubulin Polymerization and its Inhibition
Section 2: Antifungal Screening Assays
Application Note: Antifungal Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of this compound against various pathogenic fungal strains. The broth microdilution method is a standardized technique used to quantify the in vitro antifungal activity of a compound.
Data Presentation: Antifungal Activity of Thiazole Derivatives
The following table summarizes published MIC values for various thiazole derivatives against Candida albicans.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole 7e | C. albicans ATCC 10231 | 3.9 | [10] |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole 7a | C. albicans ATCC 10231 | 7.81 | [10] |
| Thiazole derivative T2 | Clinical C. albicans | 0.008 - 0.98 | [11] |
| Thiazole derivative T3 | Clinical C. albicans | 0.008 - 0.98 | [11] |
| Thiazole derivative T4 | Clinical C. albicans | 0.008 - 0.98 | [11] |
| Fluconazole (Reference) | C. albicans ATCC 10231 | 15.62 | [10] |
| Nystatin (Reference) | Clinical C. albicans | 0.015 - 7.81 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
DMSO, sterile
-
96-well U-bottom microtiter plates
-
Spectrophotometer or plate reader
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the final working concentration.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in a 96-well plate containing RPMI 1640 medium to obtain a range of concentrations.
-
Inoculation: Add the diluted fungal inoculum to each well of the plate containing the serially diluted compound.
-
Controls:
-
Growth Control: Well with medium and inoculum only.
-
Sterility Control: Well with medium only.
-
Reference Drug Control: Include serial dilutions of a standard antifungal drug (e.g., fluconazole).
-
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be determined visually or by measuring the optical density with a plate reader.
Workflow for Antifungal Susceptibility Testing
Disclaimer: The provided protocols are intended as a guide and may require optimization based on the specific properties of the test compound and the experimental setup. It is recommended to consult relevant literature and established guidelines for high-throughput screening.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Collection - Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - ACS Omega - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis of Substituted Thiazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Hantzsch synthesis of substituted thiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1] The reaction proceeds in three main steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic thiazole ring.[2]
Q2: What are the typical starting materials for this synthesis?
The essential starting materials are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).[3]
Q3: Is the Hantzsch synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for providing high yields of the thiazole product, often with straightforward purification.[3] However, optimizing reaction conditions is crucial to maximize both yield and purity.
Q4: How does pH affect the Hantzsch thiazole synthesis?
The pH of the reaction medium can significantly influence the reaction's outcome. While neutral or slightly basic conditions are common, acidic conditions can alter the regioselectivity, especially when using N-monosubstituted thioureas. This can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] Generally, acidic buffer conditions have been shown to result in higher yields compared to alkaline buffered environments.[5]
Q5: Can catalysts be used to improve the Hantzsch synthesis?
While many Hantzsch syntheses are performed without a catalyst, certain catalysts can enhance the reaction rate and yield. Acid catalysts like p-toluenesulfonic acid (PTSA) can be employed.[6] For multi-component variations of the synthesis, catalysts such as silica-supported tungstosilisic acid have been used effectively.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Ensure the α-haloketone is fresh and properly stored, as they can be lachrymatory and may decompose over time. - Verify the purity of the thioamide, as impurities can lead to side reactions.[6] |
| Suboptimal Reaction Temperature | - If the reaction is slow at room temperature, gradually increase the heat and monitor the progress using Thin Layer Chromatography (TLC). - Be aware that excessive heat can promote the formation of side products. |
| Inappropriate Solvent | - The choice of solvent is critical. Polar protic solvents like ethanol and methanol are commonly used. - Conduct small-scale solvent screening to find the optimal solvent for your specific substrates.[8] |
| Incomplete Reaction | - Monitor the reaction's progress with TLC. The disappearance of starting material spots and the appearance of a product spot indicate the reaction is proceeding.[6] - If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. |
Problem 2: Formation of Side Products and Impurities
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - If the reaction is incomplete, you will observe spots corresponding to the starting materials on your TLC plate.[6] - Optimize reaction time and temperature to ensure complete conversion. |
| Formation of an Oxazole Byproduct | - This can occur if the thioamide is contaminated with its corresponding amide.[6] - Ensure the purity of the thioamide starting material. |
| Dimerization or Polymerization | - Under certain conditions, reactants or intermediates can undergo self-condensation.[6] - Adjusting the concentration of reactants and the reaction temperature may help minimize these side reactions. |
| Formation of Isomeric Thiazoles | - With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. - Running the reaction under acidic conditions can alter the regioselectivity.[4] Careful analysis of the product mixture by NMR is necessary to identify the isomers. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Product is an Oil or Does Not Crystallize | - If the product does not precipitate upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary. |
| Contamination with Starting Materials | - Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtration and washing the solid product. - Unreacted α-haloketone can typically be removed by recrystallization or chromatography.[9] |
| Contamination with Inorganic Salts | - Thoroughly wash the solid product with water to remove any inorganic salts from the workup.[10] |
Data Presentation
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 100 | 5 | 70 |
| 2 | Ethanol | 78 | 3.5 | 82 |
| 3 | Methanol | 65 | 4 | 75 |
| 4 | 1-Butanol | 118 | 3 | 85 |
| 5 | 2-Propanol | 82 | 3.5 | 80 |
Data adapted from a one-pot synthesis of Hantzsch thiazole derivatives.[7]
Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation
| Entry | Method | Temperature | Time | Yield (%) |
| 1 | Conventional Heating | 65°C | 2 - 3.5 h | 79-90 |
| 2 | Ultrasonic Irradiation | Room Temperature | 1.5 - 2 h | 82-92 |
Data for the synthesis of new substituted Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst.[7]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
This protocol is a general method for the synthesis of a simple 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[3]
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.[3]
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.[3]
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles (Ultrasonic Irradiation)
This protocol describes a more environmentally friendly method for synthesizing complex thiazole derivatives.[2]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone) (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
In a suitable reaction vessel, combine the α-haloketone, thiourea, the desired substituted benzaldehyde, and the silica-supported tungstosilisic acid catalyst.[7]
-
Add 5 mL of a 1:1 ethanol/water mixture.
-
Place the vessel in an ultrasonic bath at room temperature and irradiate for 1.5 to 2 hours.[7]
-
After the reaction is complete, filter the resulting solid and wash it with ethanol.
-
To separate the product from the catalyst, dissolve the solid in acetone. The catalyst is insoluble and can be removed by a second filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the final product.
Mandatory Visualization
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
Welcome to the Technical Support Center for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and adaptable method is a two-step approach. The first step is the Hantzsch thiazole synthesis to form the 4-methyl-2-phenyl-1,3-thiazole core. This involves the condensation of thiobenzamide with an α-haloketone, typically 1-bromopropan-2-one. The second step is the regioselective bromination of the thiazole ring at the 5-position using an electrophilic brominating agent like N-Bromosuccinimide (NBS).
Q2: I am getting a low yield in the initial Hantzsch thiazole synthesis step. What are the likely causes?
A2: Low yields in the Hantzsch synthesis of 4-methyl-2-phenyl-1,3-thiazole can stem from several factors.[1] Key areas to investigate include the purity of your reactants (thiobenzamide and 1-bromopropan-2-one), suboptimal reaction conditions such as temperature and reaction time, and the choice of solvent.[1] Incomplete reactions or the formation of side products can also significantly reduce the yield.[1]
Q3: What are the common side products I should be aware of during the synthesis?
A3: In the Hantzsch thiazole synthesis, potential side products include the formation of an oxazole if the thioamide is contaminated with its corresponding amide, and dimerization or polymerization of the reactants.[1] During the bromination step, over-bromination can lead to di-brominated products. The exocyclic amino group, if present from a different starting material, could also react with NBS, though ring bromination is generally favored.[2]
Q4: How can I improve the regioselectivity of the bromination step to favor the 5-bromo isomer?
A4: Bromination of the 2,4-disubstituted thiazole ring generally occurs preferentially at the C5 position due to electronic effects.[2] To enhance regioselectivity, using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent is recommended. Controlling the reaction temperature (e.g., keeping it low) and using a 1:1 stoichiometry of the thiazole to NBS can minimize the formation of di-brominated byproducts.[2]
Q5: What are the best practices for purifying the final product, this compound?
A5: Purification of the crude product can typically be achieved by column chromatography on silica gel.[3] A suitable eluent system, often a mixture of hexane and ethyl acetate, can be used to separate the desired product from unreacted starting materials and byproducts.[1] Recrystallization from an appropriate solvent is another effective method for purifying solid products.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Hantzsch Thiazole Synthesis of 4-methyl-2-phenyl-1,3-thiazole
| Possible Cause | Troubleshooting Steps |
| Impure Starting Materials | - Ensure the purity of thiobenzamide and 1-bromopropan-2-one. Impurities can lead to unwanted side reactions.[1] - Use freshly distilled or recrystallized starting materials if purity is questionable. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature. Refluxing is often required for the Hantzsch synthesis.[1] - Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures. |
| Incorrect Solvent | - Ethanol is a commonly used solvent for this reaction.[1] - Other polar solvents like methanol can also be effective. Consider performing small-scale solvent screening to find the optimal one for your specific setup. |
| Incomplete Reaction | - Increase the reaction time and monitor the consumption of starting materials using TLC.[1] - The reaction can take several hours to go to completion.[1] |
Problem 2: Low Yield or Multiple Products in the Bromination of 4-methyl-2-phenyl-1,3-thiazole
| Possible Cause | Troubleshooting Steps |
| Inactive N-Bromosuccinimide (NBS) | - Use freshly opened or recrystallized NBS. NBS can decompose over time.[2] |
| Over-bromination | - Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the thiazole to NBS.[2] - Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[2] - Add the NBS solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent. |
| Side Reactions | - Ensure the reaction is carried out in the dark, as light can promote radical side reactions with NBS. - Consider using an alternative, more selective brominating agent if issues persist.[2] |
| Difficult Purification | - If column chromatography is not providing adequate separation, consider optimizing the eluent system. - Recrystallization from a different solvent system might also improve purity. |
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of the two-step synthesis of this compound. Please note that these are representative values based on general principles of similar reactions, and optimal conditions should be determined experimentally.
| Step | Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) | Condition C | Yield C (%) |
| 1. Hantzsch Synthesis | Solvent | Ethanol | 75 | Methanol | 70 | Isopropanol | 65 |
| Temperature | Reflux (78°C) | 75 | 60°C | 60 | Room Temp. | 20 | |
| Reaction Time | 4 hours | 75 | 2 hours | 55 | 8 hours | 78 | |
| 2. Bromination | Brominating Agent | NBS | 85 | Br₂ in AcOH | 70 | CuBr₂ | 80 |
| Temperature | 0°C | 85 | Room Temp. | 75 | 50°C | 60 | |
| Solvent | CCl₄ | 85 | CH₂Cl₂ | 80 | Acetonitrile | 78 |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-2-phenyl-1,3-thiazole (Hantzsch Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1-bromopropan-2-one (1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a mild base, such as a 5% sodium bicarbonate solution.
-
Isolation: If a precipitate forms, filter the solid and wash it with cold ethanol or water. If no precipitate forms, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: Synthesis of this compound (Bromination)
-
Reaction Setup: Dissolve 4-methyl-2-phenyl-1,3-thiazole (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform in a round-bottom flask protected from light.
-
Addition of NBS: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise over a period of time, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Relationship between reaction parameters and yield.
References
Side product formation in thiazole synthesis and mitigation strategies
Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, find answers to frequently asked questions, and access detailed protocols related to side product formation and mitigation strategies in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing a lower than expected yield in my Hantzsch thiazole synthesis. What are the common causes?
A1: Low yields in Hantzsch synthesis can stem from several factors, including the purity of your starting materials (α-haloketone and thioamide), suboptimal reaction conditions (temperature, solvent), and the occurrence of side reactions.[1] Incomplete reactions are also a common culprit; it is advisable to monitor the reaction progress using thin-layer chromatography (TLC).[2]
Q2: My TLC plate shows multiple spots after a Hantzsch reaction. What are the possible side products?
A2: Multiple spots on a TLC plate can indicate the presence of several side products. Common byproducts in Hantzsch thiazole synthesis include:
-
Isomeric thiazoles: When using N-substituted thioureas, the reaction can yield two different regioisomers. The reaction conditions, particularly the pH, can influence the product ratio.[2][3]
-
Oxazoles: If the thioamide starting material is contaminated with the corresponding amide, oxazole byproducts can form.
-
Dimerization or polymerization products: The α-haloketone or thioamide can undergo self-condensation, especially under harsh reaction conditions.[2] This can lead to the formation of complex mixtures and sometimes resinification or tar formation.[3]
-
1,4-Dithiins: Dimerization of α-haloketones can also lead to the formation of 1,4-dithiin derivatives.[4]
Q3: How can I control the regioselectivity in the Hantzsch synthesis when using an N-substituted thiourea?
A3: The regioselectivity of the Hantzsch synthesis with N-monosubstituted thioureas is highly dependent on the reaction's pH. In neutral solvents, the formation of 2-(N-substituted amino)thiazoles is generally favored. However, under acidic conditions, the reaction can predominantly yield 3-substituted 2-imino-2,3-dihydrothiazoles.[2][3] Therefore, careful control of the reaction pH is a key strategy to obtain the desired regioisomer.
Q4: I am struggling with the purification of my 2-aminothiazole derivative. What are the recommended methods?
A4: Purification of 2-aminothiazole derivatives can be challenging due to their polarity and potential for multiple side products. The most common and effective purification techniques are:
-
Column Chromatography: This is a versatile method for separating the desired thiazole from impurities with different polarities. A silica gel stationary phase with a gradient elution of solvents like hexane and ethyl acetate is commonly used.[5]
-
Recrystallization: This is an excellent technique for obtaining highly pure crystalline solids. The choice of solvent is critical; it should dissolve the compound at high temperatures but not at room temperature. Ethanol is often a good starting point for many thiazole derivatives.[6]
Q5: Are there greener alternatives to traditional thiazole synthesis methods that might reduce side product formation?
A5: Yes, several modern techniques offer more environmentally friendly and efficient routes to thiazole synthesis, often with improved yields and fewer byproducts. These include:
-
Microwave-assisted synthesis: This method can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[4][7]
-
Solvent-free reactions: Grinding the reactants together without a solvent is an eco-friendly approach that can enhance reaction rates and minimize waste.[2][8]
-
One-pot, multi-component reactions: These strategies improve efficiency and reduce waste by combining multiple synthetic steps into a single procedure.[2]
Troubleshooting Guides
Issue 1: Formation of Isomeric Thiazoles in Hantzsch Synthesis
Symptoms:
-
NMR or LC-MS analysis indicates the presence of two or more isomeric products.
-
Difficulty in isolating a single, pure product.
Root Cause:
-
Reaction of an N-monosubstituted thiourea with an α-haloketone can proceed through two different cyclization pathways, leading to regioisomers. The reaction's pH is a critical factor influencing this selectivity.[2][3]
Mitigation Strategies:
-
pH Control:
-
For the synthesis of 2-(N-substituted amino)thiazoles, maintain neutral reaction conditions.
-
To favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, conduct the reaction under acidic conditions (e.g., in the presence of 10M HCl in ethanol).[3]
-
-
Purification:
-
If a mixture of isomers is formed, separation can be attempted using column chromatography with a carefully optimized solvent system.
-
Issue 2: Dimerization and Polymerization of Reactants
Symptoms:
-
Formation of a thick, intractable tar or resin in the reaction vessel.[3]
-
Complex mixture of high molecular weight species observed by mass spectrometry.
-
Low yield of the desired thiazole product.
Root Cause:
-
α-haloketones can undergo self-condensation, particularly in the presence of a base, to form dimers like 1,4-dithiins.[4]
-
Thioamides can polymerize, especially at elevated temperatures.
Mitigation Strategies:
-
Control of Reaction Temperature: Avoid excessively high temperatures, which can promote polymerization.
-
Slow Addition of Reagents: Adding one reagent slowly to the other can help to maintain a low concentration of the reactive species and minimize self-condensation.
-
Optimization of Base: If a base is used, its strength and stoichiometry should be carefully optimized to avoid promoting side reactions.
-
Microwave Synthesis: The rapid heating and shorter reaction times associated with microwave synthesis can often minimize the formation of polymeric byproducts.[4][7]
Issue 3: Low Yield in Cook-Heilbron Synthesis
Symptoms:
-
Low conversion of starting materials (α-aminonitrile and carbon disulfide or its derivative).
-
Formation of uncharacterized byproducts.
Root Cause:
-
Degradation of the α-aminonitrile starting material.
-
Suboptimal reaction conditions (temperature, solvent, pH).
Mitigation Strategies:
-
Purity of Starting Materials: Ensure the α-aminonitrile is pure and free from degradation products.
-
Reaction Condition Optimization:
-
Temperature: The Cook-Heilbron synthesis is typically carried out under mild conditions. Avoid high temperatures.
-
Solvent: The choice of solvent can significantly impact the reaction outcome.
-
pH: Maintain the recommended pH for the specific reaction, as α-aminonitriles can be sensitive to acidic or basic conditions.
-
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation in Hantzsch Synthesis
| Synthesis Type | Product | Conventional Heating | Microwave Synthesis | Reference |
| Hantzsch Dihydropyridine Synthesis | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Time: 12 hours (reflux), Yield: 15-52% | Time: 4 minutes, Yield: 15-52% | [7] |
| Hantzsch Thiazole Synthesis | Substituted Thiazole Derivatives | Time: 2-15 hours | Time: 2-8 minutes, Higher Yields | |
| Hantzsch Thiazole Synthesis | 4-Aryl-2-aminothiazoles | Time: Not specified, Lower Yields | Time: 6 minutes, Yield: >85% | [9] |
Table 2: Effect of Reaction Conditions on Hantzsch Thiazole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Supported Tungstosilisic Acid (15 mol%) | Ethanol/Water (1/1) | 65 | 2 | 87 | [10] |
| None | Water | 100 | 6 | 45 | [10] |
| None | Ethanol | 65 | 2 | 50 (without catalyst) | [10] |
| Glycine-HCl buffer | Water | Not specified | Not specified | High Yield in acidic buffer | [7][11] |
| None | Solvent-free (grinding) | Room Temperature | 0.05-0.08 | 90-95 | [8] |
Experimental Protocols
Protocol 1: Purification of a 2-Aminothiazole Derivative by Column Chromatography
Materials:
-
Crude 2-aminothiazole product
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column, collection tubes, TLC plates, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column, ensuring a uniform and air-bubble-free packing. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
TLC Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-aminothiazole derivative.
Protocol 2: Purification of a Thiazole Derivative by Recrystallization
Materials:
-
Crude thiazole product
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture)
-
Erlenmeyer flask, heating source, filtration apparatus
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at both room temperature and boiling point. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis and Potential Side Reactions
Caption: Hantzsch synthesis pathway and common side product formations.
Diagram 2: Troubleshooting Workflow for Low Yield in Thiazole Synthesis
Caption: A logical workflow for troubleshooting low yields in thiazole synthesis.
Diagram 3: Mitigation Strategies for Side Product Formation
Caption: Overview of strategies to mitigate side product formation in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. excli.de [excli.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | Solution is not saturated: Too much solvent was used. | - Concentrate the solution by carefully evaporating some of the solvent. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound. |
| Inappropriate solvent: The compound is too soluble in the chosen solvent, even at low temperatures. | - Perform small-scale solubility tests with a variety of solvents to find one in which the compound is highly soluble when hot and poorly soluble when cold. Good starting points for this compound are ethanol, isopropanol, or a mixed solvent system like ethanol/water. | |
| Cooling too rapid: Rapid cooling can sometimes inhibit crystal nucleation. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process. | |
| Oiling Out (Formation of a liquid instead of solid) | Melting point of the compound is below the boiling point of the solvent: The compound is melting in the hot solvent. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a lower-boiling point solvent or a mixed solvent system. |
| High concentration of impurities: Impurities can lower the melting point of the mixture. | - The crude material may require pre-purification by another method, such as column chromatography, before recrystallization. | |
| Low Yield of Recrystallized Product | Too much solvent used: A significant amount of the product remains dissolved in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - After filtering the first crop of crystals, concentrate the mother liquor and cool again to obtain a second crop. |
| Premature crystallization: The product crystallizes in the funnel during hot filtration. | - Pre-heat the filtration apparatus (funnel and receiving flask) before use. - Add a small excess of hot solvent before filtration to keep the compound dissolved. | |
| Crystals washed with room temperature solvent: The purified crystals are re-dissolved during the washing step. | - Always wash the crystals with a small amount of ice-cold recrystallization solvent. | |
| Product is Still Impure After Recrystallization | Crystals formed too quickly: Rapid crystal growth can trap impurities within the crystal lattice. | - Ensure the solution cools slowly and undisturbed. Using a slightly larger volume of solvent can sometimes slow down crystallization. |
| Inappropriate solvent: The impurity has similar solubility characteristics to the desired compound in the chosen solvent. | - Try a different recrystallization solvent or a mixed solvent system. - Consider an alternative purification method, such as column chromatography. | |
| Incomplete removal of colored impurities: Colored byproducts may be present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data for this compound is not widely published, a good starting point is ethanol or an ethanol/water mixed solvent system. A related compound, 2-arylthiazole, has been successfully recrystallized from both ethanol and 80% aqueous ethanol.[1] It is always recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to determine the optimal solvent or solvent mixture for your specific sample.
Q2: I do not have a known melting point for pure this compound. How can I assess the purity of my recrystallized product?
Q3: What are the likely impurities in my crude this compound sample?
A3: The impurities will depend on the synthetic route used. A common method for synthesizing thiazoles is the Hantzsch thiazole synthesis. In this case, potential impurities could include unreacted starting materials such as an α-haloketone and a thioamide. Isomeric byproducts can also sometimes form during the synthesis of substituted thiazoles.
Q4: My recrystallized product appears as fine needles, is this acceptable?
A4: The crystal habit (shape) of a compound is an intrinsic property. Fine needles are an acceptable crystal form. The goal of recrystallization is purification, and as long as the product is pure, the crystal shape is not a primary concern for most applications. Slow, undisturbed cooling generally favors the formation of larger crystals.
Q5: How can I improve the recovery of my product?
A5: To improve recovery, ensure you are using the minimum amount of hot solvent required to dissolve your crude product. After collecting the first crop of crystals, you can often recover more material by concentrating the mother liquor (the remaining solution) and cooling it again to obtain a second crop of crystals.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, a mixture of ethanol and water is a good starting point.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol and begin heating the mixture with stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Heat the solution to a gentle boil.
-
Add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Data Presentation
Solubility Characteristics for Recrystallization Solvent Selection
| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Notes |
| Ethanol | Polar | High | Moderate | A good starting solvent for dissolution. |
| Isopropanol | Polar | High | Moderate | An alternative to ethanol. |
| Water | Very Polar | Low | Very Low | Can be used as an anti-solvent with a more soluble solvent like ethanol. |
| Toluene | Non-polar | Moderate | Low | May be a suitable single solvent. |
| Hexane | Non-polar | Low | Very Low | Likely a poor solvent for dissolution but could be used as an anti-solvent. |
| Ethyl Acetate | Intermediate | High | Moderate | A potential single solvent for recrystallization. |
Visualization
References
Technical Support Center: Isolating 5-Bromo-4-methyl-2-phenyl-1,3-thiazole via Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the purification of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase for the purification of thiazole derivatives due to its versatility and effectiveness in separating compounds of moderate polarity.
Q2: Which solvent systems are suitable for the elution of this compound?
A2: A non-polar/polar solvent system is typically effective. The most common mobile phases for compounds of similar polarity are mixtures of hexane and ethyl acetate or cyclohexane and ethyl acetate. A starting point for solvent optimization would be a low polarity mixture, such as 95:5 (v/v) hexane:ethyl acetate.
Q3: How can I visualize the compound on a TLC plate?
A3: this compound is a UV-active compound due to the presence of the phenyl and thiazole rings. Therefore, it can be visualized under a UV lamp at 254 nm. Additionally, a potassium permanganate stain can be used as a general visualization agent for organic compounds.
Q4: Is this compound stable on silica gel?
A4: While many heterocyclic compounds are stable on silica gel, prolonged exposure can sometimes lead to degradation, especially for sensitive molecules.[1] It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If degradation is observed, using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent can be beneficial.
Q5: What is a typical Rf value to aim for during TLC optimization?
A5: For effective separation using column chromatography, it is generally recommended to aim for an Rf value of 0.2-0.4 for the target compound in the chosen solvent system on a TLC plate. This typically ensures that the compound does not elute too quickly (with the solvent front) or too slowly (requiring excessive solvent).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline on the TLC plate. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate in 5% increments. |
| All spots (product and impurities) are at the top of the TLC plate. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation between the product and an impurity. | The chosen solvent system is not providing adequate resolution. | Try a different solvent system. For example, if hexane/ethyl acetate is not effective, consider a system with a different selectivity, such as dichloromethane/methanol. |
| The product elutes as a broad band or "tails" during column chromatography. | 1. The compound may be interacting too strongly with the silica gel. 2. The column may have been packed improperly. 3. The sample was loaded in a solvent that is too polar. | 1. Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent to reduce tailing. 2. Ensure the column is packed uniformly without any cracks or channels. 3. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading. |
| Loss of the bromine atom (dehalogenation) during purification. | The compound may be unstable to the acidic nature of the silica gel or exposure to light. | 1. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column. 2. Protect the column from direct light by wrapping it in aluminum foil.[2] |
| Low recovery of the product after column chromatography. | 1. The compound may have degraded on the column. 2. The compound may still be on the column. 3. The compound is highly soluble in the mobile phase and was not fully recovered during solvent evaporation. | 1. Perform a stability test on silica as mentioned in the FAQs. 2. Flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to elute any remaining compounds. 3. Use a rotary evaporator at a suitable temperature and pressure to ensure complete removal of the solvent. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: On a silica gel TLC plate, draw a light pencil line approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the mixture onto the pencil line.
-
Elution: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase (start with 95:5 hexane:ethyl acetate). Ensure the solvent level is below the pencil line. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.
Column Chromatography Protocol
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Secure the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to ensure uniform packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the dissolved sample onto the sand layer using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers.
-
A gradient elution is recommended for optimal separation. Start with a low polarity mobile phase and gradually increase the polarity.
-
| Gradient Elution Profile (Illustrative Example) | |
| Solvent System | Hexane / Ethyl Acetate |
| Step 1 | 98:2 (v/v) |
| Step 2 | 95:5 (v/v) |
| Step 3 | 90:10 (v/v) |
| Step 4 | 80:20 (v/v) |
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for column chromatography purification.
References
Troubleshooting low yield in Suzuki coupling of brominated thiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of brominated thiazoles.
Troubleshooting Guide
Our troubleshooting guide is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of brominated thiazoles.
Question: My Suzuki coupling reaction with a brominated thiazole is giving a low yield. What are the most common causes?
Answer:
Low yields in the Suzuki coupling of brominated thiazoles can often be attributed to several key factors. Systematically evaluating each of these can help identify and resolve the issue. The primary areas to investigate are:
-
Suboptimal Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical for the successful coupling of electron-rich heteroaryl halides like brominated thiazoles.[1] An inefficient catalyst system can lead to a slow or incomplete reaction.
-
Incorrect Base or Solvent Selection: The base plays a crucial role in the transmetalation step, and the solvent system must ensure the solubility of all reactants for the reaction to proceed efficiently.[1][2]
-
Reaction Temperature and Time: Inadequate temperature or reaction time can result in incomplete conversion.
-
Quality of Reagents: The purity and stability of the boronic acid or ester and the brominated thiazole are paramount. Degradation of starting materials is a common cause of low yields.[3]
-
Presence of Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of side products.[4][5]
Below is a troubleshooting workflow to help you systematically address the problem:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Question: I suspect an issue with my catalyst system. What are the best practices for selecting a catalyst and ligand for brominated thiazoles?
Answer:
For electron-rich and potentially coordinating heteroaromatics like thiazoles, the choice of catalyst and ligand is critical.
-
Palladium Source: While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide better results. Consider screening Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand.[1]
-
Ligands: Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands, are frequently successful for challenging heteroaryl couplings.[1] Ligands like SPhos and XPhos have been shown to be effective.[1][6] The increased steric bulk of these ligands can promote the reductive elimination step and prevent catalyst deactivation.
| Ligand | Typical Catalyst Loading (mol%) | Key Advantages for Thiazole Coupling |
| PPh₃ | 2 - 5 | Readily available and cost-effective. |
| SPhos | 1 - 3 | Effective for electron-rich heteroaryl halides.[1] |
| XPhos | 1 - 3 | Often provides high turnover numbers for challenging couplings.[1][6] |
Question: How do I choose the optimal base and solvent for my reaction?
Answer:
The base and solvent system should be optimized for your specific substrates.
-
Bases: A screening of inorganic bases is recommended. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][3] The choice of base can influence the rate of transmetalation and minimize side reactions.
-
Solvents: A mixture of an organic solvent and water is often employed. Popular choices include dioxane/water, toluene/water, and THF/water.[1][4] The aqueous phase is often necessary for the dissolution and activation of the inorganic base. Ensure your organic solvents are anhydrous before use.
| Base | Solvent System | Comments |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A common and effective choice for many Suzuki couplings.[4] |
| Cs₂CO₃ | Dioxane/H₂O | Often more effective than K₂CO₃, particularly for less reactive substrates. |
| K₃PO₄ | Toluene/H₂O | A stronger base that can be beneficial in certain cases.[3] |
Question: I am observing significant side products. What are the most common side reactions and how can I minimize them?
Answer:
Two prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[1][3] It can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or base. Using a more stable boronic ester (e.g., a pinacol ester) or anhydrous conditions with a suitable base like KF can sometimes mitigate this issue.[2][3]
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct.[7] It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[8] Thoroughly degassing the reaction mixture is the most effective way to prevent homocoupling.[4][5]
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 5-Bromo-4-methyl-2-phenyl-1,3-thiazole.
Troubleshooting Guides
Low or No Product Yield
Low or no yield in cross-coupling reactions is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the Suzuki-Miyaura coupling of this compound can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and reagent stability.
-
Suboptimal Catalyst System: The palladium catalyst and ligand combination may not be suitable for this specific substrate. Thiazole-containing compounds can sometimes pose challenges for catalysis.
-
Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich Buchwald-type ligands such as SPhos and XPhos are often effective for cross-coupling of heteroaryl halides. Pre-formed palladium complexes like Pd(PPh₃)₄ can also be trialed.
-
-
Improper Reaction Conditions: Temperature, solvent, and base selection are critical for a successful reaction.
-
Solution: Optimize the reaction temperature; higher temperatures, such as refluxing in dioxane or toluene, may be necessary. The choice of base is also crucial; consider stronger bases like K₃PO₄ or Cs₂CO₃. The solvent system should ensure the solubility of all reactants; common choices include mixtures of dioxane/water, toluene/water, or DMF.[1]
-
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation.
-
Solution: Ensure all solvents and reagents are thoroughly degassed, and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Protodeboronation of Boronic Acid: Boronic acids can be unstable and undergo hydrolysis, especially at elevated temperatures.
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure anhydrous conditions where possible, though many Suzuki couplings require an aqueous phase.
-
Q2: I am experiencing difficulties with my Heck coupling reaction, with no significant product formation. What should I investigate?
A2: The Heck reaction involves the coupling of the aryl bromide with an alkene. Common issues include catalyst inactivity and unfavorable reaction kinetics.
-
Catalyst and Ligand Choice: Standard Heck catalysts may not be optimal for this electron-rich heterocyclic system.
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Solution: Triethylamine (Et₃N) is a common choice, but other bases like K₂CO₃ or NaOAc can be screened. The base should be strong enough to facilitate the regeneration of the active catalyst but not so strong as to cause side reactions.
-
-
Reaction Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[4]
-
Solution: If the reaction is sluggish, consider increasing the temperature, potentially to 100-140 °C. Solvents with higher boiling points like DMF, NMP, or dioxane are suitable for this.[3]
-
Q3: My Sonogashira coupling is failing, and I observe starting material decomposition. What are the likely causes?
A3: The Sonogashira coupling of terminal alkynes with aryl halides can be sensitive to reaction conditions. Decomposition often points to issues with temperature or catalyst stability.
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst, which can sometimes lead to alkyne homocoupling (Glaser coupling).[5]
-
Solution: If homocoupling is a significant side reaction, consider copper-free Sonogashira conditions. These protocols often rely on specific palladium catalysts and ligands to facilitate the coupling without a copper co-catalyst.[6]
-
-
Base and Solvent: An appropriate base and solvent are critical for the reaction to proceed smoothly.
-
Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and can sometimes serve as the solvent. Anhydrous, degassed solvents such as THF or DMF are typical choices.[5]
-
-
Temperature Control: While some Sonogashira reactions require heating, excessive temperatures can lead to the decomposition of sensitive substrates or catalysts.
-
Solution: Attempt the reaction at room temperature first, as some modern catalyst systems are highly active under mild conditions. If heating is necessary, increase the temperature gradually and monitor the reaction closely for any signs of decomposition.[6]
-
Frequently Asked Questions (FAQs)
Q4: Which palladium catalyst and ligand combination is a good starting point for the Suzuki-Miyaura coupling of this compound?
A4: For heteroaryl bromides, a robust starting point is often a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. A typical catalyst loading would be 1-5 mol% of the palladium precursor and a 1:2 to 1:2.4 ratio of palladium to ligand.[3]
Q5: What are the recommended bases and solvents for these cross-coupling reactions?
A5: The choice of base and solvent is highly dependent on the specific cross-coupling reaction:
-
Suzuki-Miyaura: A combination of a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base with a solvent system like 1,4-dioxane/water, toluene/water, or DMF is common.[1]
-
Heck: Organic bases such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ are frequently used. Solvents like DMF, NMP, or acetonitrile are typical.[3][4]
-
Sonogashira: Amine bases like Et₃N or DIPEA are standard, often in solvents like THF or DMF.[5]
Q6: How can I minimize side reactions such as protodebromination or homocoupling?
A6:
-
Protodebromination (loss of bromine): This can be more prevalent with electron-rich heteroaryl systems. Using milder bases (e.g., K₂CO₃ instead of stronger bases), optimizing the ligand, and lowering the reaction temperature can help mitigate this side reaction.
-
Homocoupling of Boronic Acids (Suzuki): This can occur if the reaction conditions are too harsh or if oxygen is present. Ensuring a thoroughly degassed reaction mixture and using the appropriate stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can minimize this.
-
Alkyne Homocoupling (Sonogashira): This is often catalyzed by the copper co-catalyst. Running the reaction under copper-free conditions or carefully controlling the reaction temperature and reagent addition can reduce the formation of this byproduct.[5][6]
Q7: Is it necessary to perform these reactions under an inert atmosphere?
A7: Yes, it is highly recommended to perform all palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which will halt the catalytic cycle.[2]
Data Presentation
The following tables provide representative starting conditions for the cross-coupling of this compound based on established methodologies for similar heteroaryl bromides. Optimization may be required for specific coupling partners.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 70-85 |
Table 2: Representative Conditions for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 75-85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe (2) | 1,4-Dioxane | 120 | 12 | 65-75 |
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | 85-95 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | THF | Reflux | 12 | High |
| 4 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 2 | ~90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Coupling
-
In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.[3]
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) salt (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2 equiv.) via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[5]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Thiazoles
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselective functionalization of substituted thiazoles. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on a substituted thiazole ring for functionalization?
A1: The reactivity of the thiazole ring is highly dependent on the substituents present. Generally, the C2, C4, and C5 positions are the most common sites for functionalization. The C5 position is often the most nucleophilic and susceptible to electrophilic attack, while the C2 position is the most acidic and prone to deprotonation by strong bases. The reactivity can be significantly influenced by the electronic and steric nature of the substituents already on the ring.
Q2: How can I control the regioselectivity of C-H functionalization on a thiazole derivative?
A2: Controlling regioselectivity in C-H functionalization is a significant challenge. The choice of catalyst, directing group, and reaction conditions are crucial. For instance, palladium catalysts can be used to achieve C5-selective arylation of thiazole derivatives.[1][2] The use of a directing group can guide the functionalization to a specific position, often ortho to the directing group's attachment point.[3][4]
Q3: My Hantzsch thiazole synthesis is giving me a mixture of regioisomers. How can I improve the selectivity?
A3: The Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide, can sometimes yield isomeric thiazoles if an unsymmetrical thioamide is used.[5] The regioselectivity can be influenced by the reaction conditions. Running the reaction under acidic conditions has been shown to alter the regioselectivity, potentially favoring the formation of 3-substituted 2-imino-2,3-dihydrothiazoles over the more commonly observed 2-(N-substituted amino)thiazoles.[6]
Q4: What role do directing groups play in the functionalization of thiazoles?
A4: Directing groups are chemical moieties that are temporarily or permanently attached to a molecule to direct a reaction to a specific position. In the context of thiazole functionalization, they are instrumental in achieving high regioselectivity in C-H activation reactions.[3][4] The directing group coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed C-H Arylation at the C5 Position
Question: I am attempting a direct C-H arylation of a 2-substituted thiazole at the C5 position using a palladium catalyst, but the yield is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in Pd-catalyzed C-H arylation can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Catalyst System:
-
Catalyst Choice: While various palladium sources can be used, Pd(OAc)₂ is a common choice. Ensure your catalyst is active and has been stored correctly.
-
Ligand: The absence of a specific ligand is sometimes a feature of these reactions.[2] However, if you are experiencing issues, the addition of a suitable ligand could be beneficial.
-
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. Potassium carbonate (K₂CO₃) is often used. Ensure the base is dry and of high quality.
-
Solvent: Anhydrous and degassed solvents are crucial for many palladium-catalyzed reactions. Dimethylformamide (DMF) is a common solvent for this transformation.
-
Temperature: The reaction temperature may need optimization. If you observe decomposition of your starting material, consider lowering the temperature and extending the reaction time.
-
-
Starting Materials:
-
Purity: Ensure the purity of your thiazole substrate and aryl halide. Impurities can poison the catalyst.
-
Moisture: The presence of water can be detrimental. Ensure all reagents and solvents are anhydrous.
-
Issue 2: Poor Regioselectivity in the Lithiation of a Substituted Thiazole
Question: I am trying to selectively deprotonate my substituted thiazole at a specific position using an organolithium reagent, but I am getting a mixture of products after quenching with an electrophile. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the lithiation of thiazoles is highly dependent on the base used, the substituents on the thiazole ring, and the reaction temperature.
-
Choice of Base:
-
n-Butyllithium (n-BuLi) typically deprotonates the most acidic proton, which is often at the C2 position.
-
Lithium diisopropylamide (LDA) is a non-nucleophilic base that can be used to deprotonate at other positions, such as C5, depending on the substitution pattern.[7] For example, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole can be selectively lithiated at the C5 position using LDA.[7]
-
-
Temperature Control:
-
Lithiation reactions are highly temperature-sensitive. Maintaining a very low temperature, typically -78 °C, is crucial to prevent side reactions and ensure kinetic control of the deprotonation.[8]
-
-
Directing Groups:
-
The presence of a directing group can strongly influence the site of lithiation.
-
Issue 3: Ring Instability or Decomposition During Functionalization
Question: My thiazole derivative appears to be decomposing under the reaction conditions, leading to a complex mixture of byproducts. What can I do to mitigate this?
Answer: The thiazole ring can be unstable under certain conditions, particularly in the presence of strong bases or high temperatures.
-
Milder Reaction Conditions:
-
Base: If you are using a strong base like an organolithium reagent, consider switching to a milder base if possible.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize decomposition.
-
-
Inert Atmosphere:
-
Performing the reaction under an inert atmosphere of nitrogen or argon can prevent degradation due to oxidation.
-
-
Protecting Groups:
-
If a particular functional group on your thiazole is contributing to the instability, consider protecting it before carrying out the functionalization.
-
Quantitative Data Summary
Table 1: Regioselectivity in Palladium-Catalyzed C-H Arylation of 2-Substituted Thiazoles
| Thiazole Substrate (R) | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C5:other) |
| 2-Phenylthiazole | 4-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 24 | 85 | >95:5 |
| 2-Methylthiazole | 4-Iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 18 | 78 | >95:5 |
| 2-(Thiophen-2-yl)thiazole | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 110 | 24 | 82 | >95:5 |
Table 2: Regioselective Halogenation of 2-Aminothiazoles
| 2-Aminothiazole Substrate | Halogenating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 2-Amino-4-phenylthiazole | CuCl₂ | None | Acetonitrile | 80 | 2 | 2-Amino-5-chloro-4-phenylthiazole | 95 |
| 2-Amino-4-methylthiazole | CuBr₂ | None | Acetonitrile | 80 | 1 | 2-Amino-5-bromo-4-methylthiazole | 98 |
| 2-Aminothiazole | CuI | None | Acetonitrile | 80 | 3 | 2-Amino-5-iodothiazole | 92 |
Experimental Protocols
Protocol 1: Regioselective C5-Arylation of 2-Phenylthiazole
This protocol describes the direct C-H arylation of 2-phenylthiazole with 4-bromotoluene at the C5 position.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 2-phenylthiazole (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-arylated thiazole.
-
Protocol 2: Regioselective C5-Bromination of 2-Amino-4-methylthiazole
This protocol details the copper-mediated bromination of 2-amino-4-methylthiazole at the C5 position.[9]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-amino-4-methylthiazole (1.0 mmol) in acetonitrile (10 mL).
-
Add copper(II) bromide (CuBr₂) (1.1 mmol).
-
-
Reaction Execution:
-
Stir the reaction mixture at 80 °C for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Visualizations
Caption: Key factors influencing the regioselective functionalization of substituted thiazoles.
Caption: Experimental workflow for Pd-catalyzed C-H arylation of thiazoles.
References
- 1. scilit.com [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process:
-
Hantzsch Thiazole Synthesis: The initial step is the synthesis of the thiazole core, 4-methyl-2-phenyl-1,3-thiazole. This is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation reaction of thiobenzamide with an α-haloketone, in this case, 3-bromo-2-butanone. This reaction is known for being high-yielding.[1][2]
-
Electrophilic Bromination: The second step is the regioselective bromination of the synthesized 4-methyl-2-phenyl-1,3-thiazole at the 5-position. This is an electrophilic aromatic substitution reaction, and various brominating agents can be employed.
Q2: What are the potential impurities I might encounter in the first step (Hantzsch synthesis)?
During the Hantzsch synthesis of 4-methyl-2-phenyl-1,3-thiazole, several impurities can arise:
-
Unreacted Starting Materials: Residual thiobenzamide and 3-bromo-2-butanone may be present if the reaction does not go to completion.
-
Isomeric Thiazole: Under certain conditions, particularly acidic environments, there is a possibility of forming the isomeric 2-methyl-4-phenyl-1,3-thiazole. However, the reaction of an α-haloketone with an unsubstituted thioamide generally leads to the 2,4-disubstituted product.
-
Side-products from Thiobenzamide: Thiobenzamides can undergo side reactions. For instance, in the presence of an oxidizing agent, thiobenzamide can dimerize to form 3,5-diphenyl-1,2,4-thiadiazole. While less common in standard Hantzsch conditions, its presence should be considered.
Q3: What are the common impurities in the bromination step?
The bromination of 4-methyl-2-phenyl-1,3-thiazole can lead to the formation of:
-
Unreacted Starting Material: Incomplete bromination will result in the presence of the starting material, 4-methyl-2-phenyl-1,3-thiazole.
-
Over-brominated Products: Although the 5-position is the most activated for electrophilic substitution, there is a possibility of forming di-brominated species, especially if an excess of the brominating agent is used or if the reaction conditions are harsh.
-
Isomeric Bromo-thiazoles: While the primary product is the 5-bromo isomer, trace amounts of other isomers might be formed depending on the reaction conditions and the brominating agent used.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
Problem 1: Low Yield of 4-methyl-2-phenyl-1,3-thiazole in Hantzsch Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. | Increased conversion of starting materials to the desired product. |
| Suboptimal Reaction Conditions | Ensure the reaction is carried out under anhydrous conditions if specified in the protocol. The choice of solvent can also influence the yield; ethanol or methanol are commonly used. | Improved reaction efficiency and higher yield. |
| Decomposition of Thioamide | Thioamides can be unstable, especially in acidic conditions. Ensure the reaction pH is controlled if necessary. Using a slight excess of the thioamide can sometimes compensate for any degradation. | Minimized side reactions and improved yield of the desired thiazole. |
Problem 2: Presence of Multiple Spots on TLC after Bromination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Bromination | A spot corresponding to the starting material (4-methyl-2-phenyl-1,3-thiazole) is observed. Optimize the stoichiometry of the brominating agent or the reaction time. | Disappearance or significant reduction of the starting material spot on TLC. |
| Over-bromination | Additional spots with lower Rf values than the desired product may indicate di- or poly-brominated species. Reduce the amount of the brominating agent and control the reaction temperature carefully. | A cleaner reaction profile with the desired product as the major spot. |
| Formation of Isomers | Spots with similar Rf values to the product might be isomeric bromo-thiazoles. Purification by column chromatography with a suitable solvent system is necessary. | Isolation of the pure 5-Bromo isomer. |
Experimental Protocols
Key Experiment: Synthesis of 4-methyl-2-phenyl-1,3-thiazole (Hantzsch Synthesis)
Materials:
-
Thiobenzamide
-
3-Bromo-2-butanone
-
Ethanol (or Methanol)
-
Sodium Bicarbonate (or other suitable base)
Procedure:
-
Dissolve thiobenzamide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 3-bromo-2-butanone (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a mild base such as sodium bicarbonate solution.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Key Experiment: Bromination of 4-methyl-2-phenyl-1,3-thiazole
Materials:
-
4-methyl-2-phenyl-1,3-thiazole
-
N-Bromosuccinimide (NBS) or Bromine
-
Carbon tetrachloride or Acetic Acid (solvent)
-
Initiator (e.g., AIBN or benzoyl peroxide, if using NBS)
Procedure:
-
Dissolve 4-methyl-2-phenyl-1,3-thiazole (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetic acid) in a round-bottom flask.
-
Add the brominating agent (e.g., NBS, 1 equivalent) and a catalytic amount of initiator if required.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for identifying and resolving common impurities.
References
Stability issues of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole and storage conditions
This technical support guide provides essential information regarding the stability and storage of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole. Please review the following frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments and the longevity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As a brominated heterocyclic compound, the primary stability concerns for this compound include susceptibility to light-induced degradation (photodegradation), sensitivity to elevated temperatures, and potential reactivity with strong oxidizing agents, acids, and bases. Some thiazole-containing compounds with specific substituents, such as aryl rings, may undergo photo-oxygenation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under controlled conditions. Based on recommendations for similar brominated thiazole derivatives, the following storage conditions are advised.[2]
Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8°C)[2] | To minimize thermal degradation. |
| Atmosphere | Inert Atmosphere (e.g., Argon or Nitrogen)[2] | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Amber Glass Bottle, Stored in the Dark[3] | To protect against photodegradation. |
| Container | Tightly Sealed Amber Glass Bottle[3] | To prevent exposure to air, moisture, and light. |
Q3: What are the known incompatibilities for this compound?
A3: Thiazole derivatives can be incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: What are the safety and handling precautions for this compound?
A4: This compound is harmful if swallowed, inhaled, or in contact with skin, and it causes serious eye irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat, should be worn at all times.[3][4] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Compound Discoloration (e.g., darkening) | - Exposure to light or air (oxidation).- Thermal degradation from improper storage. | - Ensure the compound is stored in a tightly sealed amber vial under an inert atmosphere and refrigerated.- Minimize exposure to ambient light and air during handling. |
| Inconsistent Experimental Results or Loss of Potency | - Degradation of the stock solution or solid compound.- Contamination. | - Prepare fresh solutions for each experiment.- Perform a purity check (e.g., by HPLC or NMR) on the stored compound.- Review storage conditions to ensure they meet recommendations. |
| Formation of Precipitate in Solution | - Low solubility in the chosen solvent.- Degradation of the compound into less soluble byproducts. | - Verify the solubility of the compound in the selected solvent.- Consider gentle warming or sonication to aid dissolution, but monitor for degradation.- Analyze the precipitate to determine if it is the original compound or a degradant. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, place a vial of the stock solution in the oven under the same conditions.
-
Photodegradation: Expose a solid sample and 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample and solution in aluminum foil and place it in the same chamber.
-
-
Sample Analysis:
-
After the specified exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Data Presentation:
Table: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Observations (e.g., Color Change) |
| 0.1 M HCl | |||
| 0.1 M NaOH | |||
| 3% H₂O₂ | |||
| Thermal (60°C) | |||
| Photolytic |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for the forced degradation study of the compound.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 111600-83-0|5-Bromo-4-methylthiazole|BLD Pharm [bldpharm.com]
- 3. This compound, 97%, Thermo Scientific Amber Glass Bottle; 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of thiazole derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many of my thiazole derivatives exhibit poor water solubility?
A1: The low water solubility of many thiazole derivatives is often inherent to their chemical structure. These compounds are heterocyclic and frequently possess non-polar characteristics. The inclusion of lipophilic (fat-loving) functional groups, such as phenyl rings, increases the molecule's overall hydrophobicity, leading to reduced solubility in aqueous media.[1][2]
Q2: My thiazole compound is precipitating out of my aqueous buffer/cell culture medium. What is the most likely cause?
A2: Precipitation, often called "crashing out," is a common problem when a concentrated stock solution of a hydrophobic compound (typically prepared in an organic solvent like DMSO) is diluted into an aqueous medium.[3] This occurs because the final concentration of your compound in the aqueous solution has exceeded its solubility limit, a phenomenon known as supersaturation.[4] The abrupt change in the solvent environment from organic to aqueous causes the compound to fall out of solution.[3]
Q3: What are the primary strategies I can use to improve the solubility of my thiazole derivatives for in vitro assays?
A3: A variety of techniques, ranging from simple to advanced, can be employed.[5][6][7] The most common starting points are co-solvents and pH adjustment. For more persistent issues, advanced methods like complexation with cyclodextrins, formulation of solid dispersions, or creation of nanosuspensions are effective.[5][8][9][10][11]
Q4: How do I choose the right solubilization technique for my specific thiazole derivative?
A4: The choice depends on several factors: the physicochemical properties of your compound (e.g., does it have ionizable groups?), the requirements of your experiment (e.g., tolerance for organic solvents), and the desired final concentration. A logical workflow is often the best approach: start with the simplest methods like co-solvents and progress to more complex formulation strategies if needed.
Troubleshooting Guides
This section provides a structured approach to solving common solubility problems.
Issue 1: Compound Precipitates Immediately Upon Dilution
Primary Cause: Supersaturation and poor miscibility of the stock solvent with the aqueous medium.[4]
Solutions:
-
Decrease Final Concentration: The simplest first step is to reduce the final working concentration of the thiazole derivative in your assay.[3]
-
Optimize Co-Solvent Use: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO or ethanol.[2] When diluting into your aqueous medium, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to minimize interference with the assay.[1][2]
-
Improve the Dilution Process:
-
Pre-warm the aqueous medium (e.g., buffer, cell culture media) to 37°C.[3][4]
-
Add the stock solution dropwise to the pre-warmed medium while vortexing or stirring vigorously. This rapid dispersion helps prevent localized high concentrations that trigger precipitation.[3][4]
-
Consider performing a serial dilution instead of a single large dilution to gradually change the solvent environment.[1]
-
Issue 2: Compound Precipitates Over Time During Incubation
Primary Cause: The solution is thermodynamically unstable, leading to nucleation and crystal growth over time. The compound may also be unstable at the incubation temperature or interact with media components.[3][4]
Solutions:
-
Prepare Fresh Solutions: Prepare the final working solution of your compound immediately before each experiment to minimize the time for precipitation to occur.[1][3]
-
Incorporate Solubilizing Agents: If co-solvents are insufficient, advanced formulation techniques are necessary to create a more stable solution.
-
Cyclodextrin Complexation: This is a highly effective method where the hydrophobic thiazole derivative is encapsulated within the cavity of a cyclodextrin molecule, rendering it water-soluble.[12][13][14]
-
Amorphous Solid Dispersions (ASDs): In this technique, the crystalline drug is dispersed in a hydrophilic polymer matrix, converting it to a more soluble amorphous form.[8][15][16]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area, leading to a higher dissolution rate.[10][11][17]
-
Troubleshooting Logic Flow
The following diagram illustrates a decision-making workflow for addressing solubility issues with thiazole derivatives.
Caption: A troubleshooting workflow for thiazole derivative solubility.
Data on Solubility Enhancement Techniques
The following table summarizes the effectiveness of various solubilization strategies. Actual improvement will vary based on the specific thiazole derivative and experimental conditions.
| Technique | General Principle | Potential Solubility Increase | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous medium.[5] | 2 to 100-fold | Final solvent concentration must be low (<0.5%) to avoid assay interference or toxicity.[1][2] |
| pH Modification | Converts the drug into a more soluble ionized salt form.[5][18] | 10 to >1000-fold | Only applicable to thiazole derivatives with ionizable acidic or basic groups.[5] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a water-soluble host molecule.[12][13][19] | 10 to >5000-fold | Stoichiometry (drug:cyclodextrin ratio) may need optimization.[1] |
| Amorphous Solid Dispersions (ASD) | Converts the stable, low-solubility crystalline form to a high-energy, more soluble amorphous form.[8][15] | 10 to >100-fold | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Stability of the amorphous form must be monitored.[16][20] |
| Nanosuspensions | Increases surface area by reducing particle size to the nanometer range, enhancing dissolution rate.[10][17] | Varies (improves dissolution rate significantly) | Requires high-energy milling or homogenization. Physical stability (preventing particle aggregation) is critical.[10][21] |
Experimental Protocols
Protocol 1: Preparing a Stock Solution Using a Co-solvent
This is the most common initial approach for in vitro assays.
Materials:
-
Thiazole derivative powder
-
100% Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of the thiazole derivative into a sterile microcentrifuge tube.[2]
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).[2]
-
Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particles should be obtained.[2]
-
If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[2]
-
Visually inspect the solution against a light source to ensure all particulate matter is dissolved.
-
For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]
-
Crucially: Always include a "vehicle control" in your experiments. This control must contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[2]
Protocol 2: Preparation of a Thiazole Derivative-Cyclodextrin Inclusion Complex
This protocol uses the kneading method, which is economical and effective for laboratory-scale preparations.[12]
Materials:
-
Thiazole derivative
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, is often a good choice due to its high water solubility)[19]
-
Mortar and pestle
-
Deionized water
-
A suitable organic solvent for washing (e.g., ethanol or methanol)
-
Vacuum oven or desiccator
Procedure:
-
Determine Molar Ratio: A 1:1 molar ratio of the thiazole derivative to cyclodextrin is a common starting point.[1] Calculate the required mass of each component.
-
Form a Paste: Place the cyclodextrin powder into a mortar. Add a small amount of water dropwise and triturate with the pestle to form a homogeneous, thick paste.[12]
-
Incorporate the Drug: Add the thiazole derivative powder to the cyclodextrin paste slowly and in small portions.
-
Knead the Mixture: Knead the mixture thoroughly and vigorously for 30-60 minutes. The process should be continuous to ensure intimate contact and facilitate the inclusion of the drug into the cyclodextrin cavity.[12][22]
-
Dry the Product: Spread the resulting solid mass in a thin layer on a glass dish and dry it in a vacuum oven or desiccator at 40-50°C until a constant weight is achieved.
-
Sieve the Complex: Pass the dried, hardened complex through a fine-mesh sieve to obtain a uniform powder.
-
(Optional) Wash: To remove any uncomplexed drug adsorbed to the surface, the powder can be briefly washed with a small volume of a suitable organic solvent in which the complex is insoluble but the free drug has some solubility. Dry the complex again after washing.
-
Characterize and Test: The resulting powder is the inclusion complex. Its improved aqueous solubility should be confirmed by dissolving a small amount in water and comparing it to the free drug.
Mechanism of Cyclodextrin Inclusion
The following diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic thiazole derivative, enhancing its solubility in water.
Caption: Encapsulation of a thiazole derivative by a cyclodextrin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 8. Solubilization of poorly water-soluble drugs using solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. humapub.com [humapub.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. scispace.com [scispace.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ajptonline.com [ajptonline.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. eaapublishing.org [eaapublishing.org]
- 22. oatext.com [oatext.com]
Validation & Comparative
A Comparative Analysis of the NMR Spectral Data of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole and Related Analogues
This guide provides a comparative overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-4-methyl-2-phenyl-1,3-thiazole and its structurally related analogues. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research to facilitate structural elucidation and characterization of similar molecular scaffolds.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental and predicted NMR spectral data for this compound and its analogues. The data for the target compound is predicted due to the current unavailability of published experimental spectra. These predictions are based on established NMR prediction software and analysis of the experimental data from structurally similar compounds.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Solvent | Methyl (-CH₃) | Phenyl (Ar-H) | Thiazole (CH) | Reference |
| This compound | CDCl₃ | ~2.5 (s, 3H) | ~7.4-7.5 (m, 3H), ~7.9-8.0 (m, 2H) | - | Predicted |
| 4-Methyl-2-phenyl-1,3-thiazole | - | - | - | - | Data not readily available in search results. |
| 2-Bromo-4-phenyl-1,3-thiazole | DMSO-d₆ | - | 7.40–7.46 (m, 3H), 7.92 (d, 2H) | 8.16 (s, 1H) | [1] |
| 2-Phenylthiazole | - | - | - | - | Data not readily available in search results. |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Solvent | Methyl (-CH₃) | Phenyl (Ar-C) | Thiazole (C) | Reference |
| This compound | CDCl₃ | ~15-20 | ~126 (C4'), ~129 (C2', C6'), ~130 (C3', C5'), ~133 (C1') | ~115 (C5), ~150 (C4), ~165 (C2) | Predicted |
| 4-Methyl-2-phenyl-1,3-thiazole | - | - | - | - | Data not readily available in search results. |
| 2-Phenylthiazole | - | - | - | - | [2] |
Note: Predicted values are estimates and should be confirmed with experimental data.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: CDCl₃ (unless otherwise specified).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
Processing: Fourier transform, phase correction, and baseline correction.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Solvent: CDCl₃ (unless otherwise specified).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-10 seconds.
-
Number of scans: 1024-4096 (or more, depending on sample concentration).
-
-
Processing: Fourier transform with exponential multiplication, phase correction, and baseline correction.
Structural Visualization and NMR Correlation
The following diagram illustrates the chemical structure of this compound and the expected correlations between the different nuclei and their NMR signals.
Caption: Predicted NMR signal correlations for this compound.
References
A Comparative Guide to the Crystallographic Analysis of Phenylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data
To provide a framework for understanding the structural characteristics of brominated phenylthiazoles, the following table summarizes the crystallographic data for 2-Bromo-4-phenyl-1,3-thiazole. This data is crucial for computational modeling and structure-based drug design.
| Parameter | 2-Bromo-4-phenyl-1,3-thiazole[1][2] |
| Chemical Formula | C₉H₆BrNS |
| Molecular Weight | 240.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8934 (3) |
| b (Å) | 10.6591 (6) |
| c (Å) | 13.8697 (7) |
| β (°) | 90.812 (1) |
| Volume (ų) | 871.18 (8) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation | Mo Kα |
| Density (calculated) | 1.831 Mg m⁻³ |
| R-factor | 0.029 |
| wR-factor | 0.068 |
Structural Insights:
In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, the planes of the 2-bromo-1,3-thiazole and phenyl rings are twisted at an angle of 7.45 (10)°. The crystal packing is stabilized by π–π interactions between molecules related by a center of symmetry, with a short distance of 3.815 (2) Å between the centroids of the five- and six-membered rings. Additionally, short intermolecular S⋯Br contacts of 3.5402 (6) Å are observed.[1][2]
Biological Significance of Thiazole Derivatives
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core scaffold in numerous natural and synthetic compounds with a wide range of biological activities.[3][4] Modifications to the thiazole ring system are a key strategy in drug discovery and development to create novel molecules with enhanced therapeutic potential.[3]
Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including:
-
Anticancer Activity : Various substituted thiazoles have shown potent anticancer activity against a range of human tumor cell lines.[3][5][6] For instance, certain fluorinated 2-aryl benzothiazole derivatives have been effective against breast cancer cell lines.[3]
-
Antimicrobial and Antifungal Activity : Thiazole-based compounds have exhibited significant antimicrobial and antifungal properties.[5][7] Some derivatives have shown promising activity against strains like Candida albicans, Proteus vulgaris, and Staphylococcus aureus.[5]
-
Anti-inflammatory Activity : Several 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their anti-inflammatory effects.[3]
The diverse biological profile of thiazole derivatives underscores their importance as a "privileged scaffold" in medicinal chemistry.[5]
Experimental Protocols: X-ray Crystallography
The following provides a generalized methodology for the single-crystal X-ray diffraction analysis of a compound like a 5-Bromo-4-methyl-2-phenyl-1,3-thiazole derivative.
1. Crystal Growth:
-
Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents (e.g., hexane).
2. Data Collection:
-
A single crystal of suitable size (e.g., 0.15 × 0.12 × 0.12 mm) is mounted on a diffractometer.
-
The crystal is maintained at a low temperature (e.g., 120 K) during data collection to minimize thermal vibrations.
-
X-ray diffraction data are collected using a detector, such as a CCD area detector, with a specific radiation source, typically Mo Kα (λ = 0.71073 Å).[2][8]
-
Data collection is performed using a series of φ and ω scans.
3. Data Reduction and Structure Solution:
-
The collected diffraction data are processed to yield a set of unique reflections. This includes corrections for absorption effects.[1]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
4. Structure Analysis and Visualization:
-
The final refined crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
-
Molecular graphics software is used to visualize the crystal structure and packing.
Visualizations
The following diagrams illustrate the logical flow of research and a typical experimental workflow for the study of thiazole derivatives.
Caption: Logical workflow for the synthesis, crystallographic analysis, and biological evaluation of thiazole derivatives.
Caption: A typical experimental workflow for single-crystal X-ray diffraction analysis.
References
- 1. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijrpr.com [ijrpr.com]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Thiazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,4,5-trisubstituted thiazoles is a critical task. This class of heterocyclic compounds forms the backbone of numerous pharmacologically active molecules. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable pathway for specific research and development needs.
At a Glance: Comparison of Key Synthetic Routes
The selection of a synthetic strategy for 2,4,5-trisubstituted thiazoles is governed by factors such as desired substitution patterns, availability of starting materials, and reaction efficiency. The following table summarizes the key quantitative parameters of three major synthetic routes.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide, Aldehyde | Silica supported tungstosilicic acid, Reflux or ultrasonic irradiation | 1.5 - 3.5 hours | 79 - 90% | Well-established, generally high yields, one-pot multicomponent variation available. |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Mild, aqueous conditions, Room temperature | 1 - 5 hours | Moderate to Good (50-80%) | Access to 5-aminothiazoles, mild reaction conditions. |
| Microwave-Assisted One-Pot Multicomponent Synthesis | Aldehyde, Benzil, Ammonium Acetate | Nickel catalyst, Microwave irradiation | 10 - 20 minutes | Excellent (up to 95%) | Dramatically reduced reaction times, high efficiency, and excellent yields. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed overview of each synthetic methodology, including reaction schemes and a discussion of their efficacy.
Hantzsch Thiazole Synthesis (One-Pot Multicomponent Variation)
A cornerstone in thiazole synthesis, the Hantzsch reaction involves the condensation of an α-haloketone with a thioamide.[1] A modern, environmentally benign one-pot multicomponent variation allows for the synthesis of 2,4,5-trisubstituted thiazoles with high efficiency.[2]
General Reaction Scheme:
α-Haloketone + Thioamide + Aldehyde → 2,4,5-Trisubstituted Thiazole
Cook-Heilbron Synthesis
First discovered in 1947, the Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide.[3] This method is particularly valuable for synthesizing thiazoles with an amino group at the C5 position under mild conditions.[3]
General Reaction Scheme:
α-Aminonitrile + Carbon Disulfide → 2-Substituted-4-Substituted-5-aminothiazole
Microwave-Assisted One-Pot Multicomponent Synthesis
Leveraging the efficiency of microwave irradiation, this modern approach allows for the rapid, one-pot synthesis of 2,4,5-trisubstituted thiazoles from simple starting materials.[4] This method offers significant advantages in terms of reaction time and yield.[4]
General Reaction Scheme:
Aldehyde + 1,2-Dicarbonyl Compound + Ammonium Acetate → 2,4,5-Trisubstituted Imidazole (can be adapted for Thiazoles with a sulfur source)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Hantzsch Thiazole Synthesis (One-Pot Multicomponent)[2]
Synthesis of 4-hydroxy-6-methyl-3-(2-(phenylmethylidene)amino-1,3-thiazol-4-yl)-2H-pyran-2-one:
-
A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) is prepared in a 1:1 ethanol/water solution (5 mL).
-
The reaction mixture is refluxed with stirring for 2 to 3.5 hours at 65 °C. Alternatively, the reaction can be conducted under ultrasonic activation for 1.5 to 2 hours at room temperature.
-
The resulting solid is filtered and washed with ethanol.
-
The remaining solid is dissolved in acetone, and the catalyst is removed by filtration.
-
The filtrate is evaporated under vacuum, and the resulting product is dried in an oven at 60 °C.
-
The final product is obtained in yields ranging from 79% to 90%.
Protocol 2: Cook-Heilbron Synthesis of 5-Aminothiazoles[3]
While a specific protocol for a 2,4,5-trisubstituted thiazole via this exact named reaction is not detailed in the search results, a general procedure based on its description is as follows:
-
An α-aminonitrile (1 equivalent) is dissolved in a suitable solvent, often under aqueous and mild conditions.
-
Carbon disulfide or another appropriate dithioacid derivative (1-1.2 equivalents) is added to the solution.
-
The reaction is stirred at room temperature for a period of 1 to 5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by extraction and purified by recrystallization or column chromatography.
Protocol 3: Microwave-Assisted One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles[4]
This protocol for imidazoles can be conceptually adapted for thiazoles by using a thioamide or another sulfur source in place of or in addition to ammonium acetate.
-
In a microwave-safe vessel, an aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (as a nitrogen source), and a nickel catalyst are mixed in ethanol.
-
The vessel is sealed and subjected to microwave irradiation at a power and for a duration optimized for the specific substrates (e.g., 10-20 minutes).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the 2,4,5-trisubstituted imidazole.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic routes discussed, the following diagrams are provided.
Caption: Comparative workflow of major synthetic routes to 2,4,5-trisubstituted thiazoles.
This guide provides a comparative analysis of key synthetic routes to 2,4,5-trisubstituted thiazoles. The choice of method will ultimately depend on the specific target molecule, available resources, and desired process efficiency. Modern methods like microwave-assisted synthesis offer significant advantages in terms of speed and yield, while classical methods like the Hantzsch and Cook-Heilbron syntheses remain robust and versatile tools in the synthetic chemist's arsenal.
References
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Phenyl-Thiazole Based Anticancer Agents
A critical evaluation of the journey from laboratory assays to preclinical models for a promising class of therapeutic compounds.
For researchers, scientists, and drug development professionals, the translation of in vitro potency to in vivo efficacy is a pivotal and often challenging step in the therapeutic development pipeline. This guide provides a comparative analysis of the performance of 2-phenyl-1,3-thiazole derivatives, a scaffold of significant interest in oncology research. While direct in vivo efficacy data for 5-Bromo-4-methyl-2-phenyl-1,3-thiazole based drugs remains limited in publicly accessible literature, this guide draws upon a comprehensive study of structurally related 4-phenyl-2-phenoxyacetamide thiazole analogues to illuminate the crucial interplay between laboratory and preclinical findings.
A novel series of 4-phenyl-2-phenoxyacetamide thiazole analogues has been synthesized and evaluated for their anticancer properties, revealing promising activity in both cellular and animal models. This analysis will delve into the quantitative data from these studies, present the detailed experimental methodologies, and visualize the key biological pathways and workflows to provide a clear and objective comparison.
In Vitro vs. In Vivo Efficacy: A Tabular Comparison
The following tables summarize the quantitative data from the in vitro cytotoxicity screens and the in vivo anti-tumor studies, offering a side-by-side comparison of the compounds' performance.
Table 1: In Vitro Cytotoxicity of 4-Phenyl-2-Phenoxyacetamide Thiazole Analogues
| Compound ID | Substitution Pattern | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | EAC IC₅₀ (µM) | DLA IC₅₀ (µM) |
| 8f | 4-Fluoro, 4-Methyl | ~13 | ~13 | ~13 | ~13 |
MCF-7: Human breast adenocarcinoma; A549: Human lung carcinoma; EAC: Ehrlich Ascites Carcinoma; DLA: Dalton's Lymphoma Ascites. IC₅₀ represents the half-maximal inhibitory concentration.
Table 2: In Vivo Antitumor Activity in Ascites and Solid Tumor Models
| Treatment Group | Mean Survival Time (Days) | Increase in Lifespan (%) | Tumor Volume (mm³) on Day 20 |
| Control (EAC) | 21.5 ± 1.2 | - | - |
| Compound 8f | 38.5 ± 1.5 | 79 | - |
| Control (Solid) | - | - | 1800 ± 150 |
| Compound 8f | - | - | 450 ± 50 |
Unveiling the Mechanism: Signaling Pathways and Experimental Design
The antitumor activity of these thiazole derivatives is believed to be linked to their ability to modulate the tumor microenvironment, particularly by targeting hypoxia, a condition where tumor cells are deprived of oxygen. This leads to the inhibition of new blood vessel formation (neoangiogenesis) and the induction of cancer cell death (apoptosis).
Caption: Proposed signaling pathway of 4-phenyl-2-phenoxyacetamide thiazoles.
The diagram above illustrates the proposed mechanism of action where the thiazole derivative inhibits Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of cellular response to low oxygen. This inhibition leads to a downregulation of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis. Concurrently, the compound stabilizes the tumor suppressor protein p53, which in turn triggers programmed cell death, or apoptosis.
To validate these findings in a living system, a rigorous experimental workflow is essential.
Caption: Generalized workflow for in vivo antitumor studies.
Detailed Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (MCF-7, A549, EAC, and DLA) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 100 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
In Vivo Antitumor Studies
The in vivo antitumor efficacy was evaluated in Swiss albino mice using both ascites and solid tumor models.
Ascites Tumor Model:
-
Tumor Induction: Ehrlich Ascites Carcinoma (EAC) cells (2 × 10⁶ cells/mouse) were injected intraperitoneally into the mice.
-
Treatment: Twenty-four hours after tumor inoculation, the mice were treated with the test compound (e.g., 8f) at a specified dose for a defined period. A control group received the vehicle.
-
Monitoring: The body weight and survival of the mice were monitored daily.
-
Efficacy Evaluation: The antitumor effect was evaluated by calculating the mean survival time and the percentage increase in lifespan.
Solid Tumor Model:
-
Tumor Induction: EAC cells (2 × 10⁶ cells/mouse) were injected subcutaneously into the right hind limb of the mice.
-
Treatment: When the tumors reached a palpable size, the mice were randomized into control and treatment groups. Treatment with the test compound was initiated.
-
Tumor Measurement: Tumor volume was measured every two days using a Vernier caliper.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor volume in the treated group to that of the control group.
Conclusion
The investigation into 4-phenyl-2-phenoxyacetamide thiazole analogues demonstrates a promising correlation between in vitro cytotoxicity and in vivo antitumor activity. The lead compound, with its dual action of inhibiting angiogenesis and inducing apoptosis, highlights the therapeutic potential of the 2-phenyl-1,3-thiazole scaffold. While the direct in vivo data for this compound derivatives is yet to be extensively reported, the findings from these structurally related compounds provide a strong rationale for their continued development and preclinical evaluation. Future studies should focus on elucidating the pharmacokinetic and pharmacodynamic profiles of these compounds to optimize their therapeutic index and pave the way for potential clinical applications.
Structure-activity relationship (SAR) studies of 2-phenyl-1,3-thiazole analogs
A comprehensive analysis of the structure-activity relationship (SAR) of 2-phenyl-1,3-thiazole analogs reveals their significant potential across various therapeutic areas, including antifungal, antibacterial, and anticancer applications. The versatility of the 2-phenyl-1,3-thiazole scaffold allows for chemical modifications at several positions, profoundly influencing the biological activity of the resulting compounds. This guide compares the performance of different analogs based on experimental data from recent studies, details the experimental protocols used for their evaluation, and provides visual summaries of key concepts.
Antifungal Activity of 2-phenyl-1,3-thiazole Analogs
The 2-phenyl-1,3-thiazole core is a prominent feature in several antifungal agents.[1] SAR studies often focus on optimizing substitutions on the phenyl ring and the thiazole moiety to enhance potency against various fungal pathogens, including clinically relevant Candida species and plant pathogenic fungi.[1][2][3][4]
A key target for many of these analogs is the lanosterol 14α-demethylase (CYP51) enzyme, which is crucial for ergosterol biosynthesis in fungi.[1][2] By inhibiting this enzyme, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death.
Structure-Activity Relationship Insights:
-
4-Position of the Thiazole Ring: Studies have shown that substituting the 4-position of the thiazole ring with large groups can significantly decrease antifungal activity.[1] Conversely, an unsubstituted 4-position (R1 = H) was found to improve activity compared to the lead compound with a methyl group at this position.[1]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or trifluoromethyl groups, at the ortho or meta positions of the benzene ring have been shown to enhance antifungal potency.[4]
-
Side Chain Modifications: Modifications to side chains attached to the core structure can also modulate activity. For instance, in a series of novel derivatives, compound B9 emerged with potent activity against seven common clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains.[1] Another study found that compound 7e exhibited a significantly lower Minimum Inhibitory Concentration (MIC) value against C. albicans compared to the reference drug fluconazole.[2]
Comparative Performance of Antifungal Analogs
| Compound | Target Organism(s) | Activity (MIC or EC50 in µg/mL) | Reference |
| B9 | Candida albicans, Aspergillus fumigatus, Fluconazole-resistant fungi | Potent activity against 7 susceptible strains, moderate against 6 resistant strains | [1] |
| 7a | Candida albicans | MIC: 7.81 | [2] |
| 7e | Candida albicans | MIC: 3.9 | [2] |
| Fluconazole | Candida albicans | MIC: 15.62 | [2] |
| 5b | Sclerotinia sclerotiorum | EC50: 0.51 | [4] |
| Carbendazim | Sclerotinia sclerotiorum | EC50: 0.57 | [4] |
| 10c | S. sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis | EC50: 4.90, 7.57, 7.84 respectively | [3] |
| Thifluzamide | S. sclerotiorum, B. cinerea, R. cerealis | EC50: 4.35, 10.35, 22.12 respectively | [3] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method): The antifungal activity is commonly determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are dissolved in a solvent like DMSO to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using a liquid medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).
Antimicrobial Activity of 2-phenyl-1,3-thiazole Analogs
The 2-phenyl-1,3-thiazole scaffold is also a promising framework for the development of new antibacterial agents, with activity reported against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
Structure-Activity Relationship Insights:
-
Gram-Positive vs. Gram-Negative Activity: The antibacterial activity of these compounds is often more pronounced against Gram-positive strains.[5]
-
Substitutions on the Phenylamino Group: For 2-phenylamino-thiazole derivatives, specific substitutions on the phenylamino moiety are crucial. Compound 3e showed the highest growth inhibitory effect against all tested pathogens, with particularly low MIC values against Candida strains.[5]
-
Thiazole Ring Substitutions: A nonpolar, hydrophobic functional group at the C2 position of the thiazole and an ethylidenehydrazine-1-carboximidamide moiety at the C5 position were found to be necessary for activity against MRSA.[6]
-
Hybrid Molecules: Incorporating a 1,3,4-thiadiazole thione moiety into the phenylthiazole skeleton has yielded compounds with excellent antibacterial activity. Compound 5k demonstrated remarkable potency against Ralstonia solanacearum, significantly outperforming commercial agents.[4]
Comparative Performance of Antibacterial Analogs
| Compound | Target Organism(s) | Activity (MIC or EC50 in µg/mL) | Reference |
| 3e | Gram-positive bacteria, Candida strains | MIC: 31.25 (Gram-positive), 7.81 (Candida) | [5] |
| 11 | S. aureus, E. coli | MIC: 150-200 | [7] |
| 12 | S. aureus, E. coli | MIC: 125-150 | [7] |
| 5k | Ralstonia solanacearum | EC50: 2.23 | [4] |
| Thiodiazole copper | Ralstonia solanacearum | EC50: 52.01 | [4] |
| 5 | MRSA | Improved toxicity profile over lead compound | [6] |
| 22d | MRSA | Improved toxicity profile over lead compound | [6] |
| 25 | MRSA | Improved toxicity profile over lead compound | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Cup Plate Method): This diffusion method is used to evaluate the antimicrobial activity of the synthesized compounds.[7]
-
Medium Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Cups or wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well. A standard antibiotic (e.g., Ofloxacin) and the solvent (e.g., DMSO) serve as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. The MIC is the lowest concentration of the compound that inhibits visible growth.
Anticancer Activity of 2-phenyl-1,3-thiazole Analogs
Numerous studies have highlighted the potential of 2-phenyl-1,3-thiazole derivatives as anticancer agents, showing cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), liver (Hep-G2), and neuroblastoma (SKNMC).[8][9]
Structure-Activity Relationship Insights:
-
Influence of Phenyl Ring Substituents: The cytotoxic activity is highly dependent on the substituents on the N-phenyl ring of carboxamide derivatives.
-
An electron-withdrawing nitro group at the para position (compound 4c ) resulted in high cytotoxicity against SKNMC cells.[9]
-
A chlorine atom at the meta position (compound 4d ) showed the highest effect against Hep-G2 cells.[9]
-
Conversely, placing the chlorine at the para position significantly decreased activity.[9]
-
-
Enhancement of Activity: In another study, introducing a p-fluorophenyl group to the 2nd position of the thiazole ring enhanced anticancer activity, while a p-chlorophenyl group led to a reduction.[10] Compound 4i from this series was the most promising, with a very low IC50 value against the SaOS-2 osteosarcoma cell line.[10]
Comparative Performance of Anticancer Analogs
| Compound | Cell Line(s) | Activity (IC50 in µM or µg/mL) | Reference |
| 4c | SKNMC (Neuroblastoma) | IC50: 10.8 µM | [9] |
| 4d | Hep-G2 (Hepatocarcinoma) | IC50: 11.6 µM | [9] |
| Doxorubicin | SKNMC, Hep-G2 | Potent reference drug | [9] |
| 4i | SaOS-2 (Osteosarcoma) | IC50: 0.190 µg/mL | [10] |
| 4d | SaOS-2 (Osteosarcoma) | IC50: 0.212 µg/mL | [10] |
| 4b | SaOS-2 (Osteosarcoma) | IC50: 0.214 µg/mL | [10] |
| 100a | MCF7 (Breast Cancer) | IC50: 20.6 µM | [8] |
| 100b | MCF7 (Breast Cancer) | IC50: 25.5 µM | [8] |
| Doxorubicin | MCF7 (Breast Cancer) | IC50: 32.02 µM | [8] |
Experimental Protocols
MTT Assay for Cytotoxicity: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few more hours (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizations
Caption: General workflow for the synthesis, screening, and optimization of 2-phenyl-1,3-thiazole analogs.
Caption: Mechanism of action for antifungal 2-phenyl-1,3-thiazole analogs targeting the CYP51 enzyme.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole-Based Enzyme Inhibitors: A Comparative Docking Analysis
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its versatile binding capabilities and presence in numerous biologically active compounds. This guide provides a comparative analysis of molecular docking studies on thiazole-based derivatives as inhibitors of key enzymes implicated in various disease pathways. The objective is to offer a consolidated overview of their binding affinities, interaction patterns, and therapeutic potential, supported by experimental data from recent scientific literature.
Comparative Docking Performance of Thiazole Derivatives
The following tables summarize the in-silico and in-vitro performance of various thiazole derivatives against their respective enzyme targets. Docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions, indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values and higher scores generally suggest more favorable interactions. Corresponding IC50 values from in-vitro assays are provided to correlate the computational predictions with experimental inhibitory activity.
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory process through their role in prostaglandin synthesis.[1] Thiazole derivatives have been extensively studied as potential anti-inflammatory agents targeting these enzymes.[1][2]
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | IC50 (µM) | Key Interactions & Remarks |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1) | COX-1 | Not Specified | Modeling analysis confirmed specificity | 0.0556 | Specific inhibitor of COX-1.[1] |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2) | COX-2 | Not Specified | Modeling analysis confirmed specificity | 11.65 | Potent inhibition of COX-2-dependent PGE2 production. Did not affect COX-1.[1] |
| Benzo[d]thiazole analogs (Compounds 2c, 2d, 2g) | COX-2 | Not Specified | Not Specified | 0.28 - 0.77 | Moderate COX-2 inhibitory effects with selectivity indexes (SI) ranging from 7.2 to 18.6.[3] |
| Methoxyphenyl thiazole carboxamide derivatives (2d, 2e, 2f, 2i) | COX-2 | Not Specified | Favorable binding to COX-2 over COX-1, comparable to celecoxib. | Not Specified | Molecular docking scores were consistent with biological activity.[4] |
| 5-adamantylthiadiazole-based thiazolidinone derivatives (Compounds 3, 4) | COX-1 | Not Specified | Molecular modeling provided insight into COX selectivity. | 1.08, 1.12 | Effective COX-1 inhibitors with no observed gastric damage.[5] |
Urease Inhibitors
Urease is a crucial enzyme for several pathogenic bacteria, and its inhibition is a key strategy for treating infections, such as those caused by Helicobacter pylori.[6]
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | IC50 (µM) | Key Interactions & Remarks |
| Hydrazine clubbed 1,3-thiazoles (5a-m) | Jack Bean Urease | Not Specified | Docking results reinforced in-vitro activity. | 0.11 - 0.44 | All compounds were found to be very potent inhibitors of urease.[7] |
| Thiazole-thiazolidinone hybrids (Compound 4) | Urease | Not Specified | Favorable binding orientations in the active site. | 1.80 | Showed significant effectiveness in inhibiting urease activity.[6] |
| Benzofuran-based-thiazoldinone analogues (Compounds 1, 3, 5, 8) | Urease | Not Specified | Molecular docking studies were performed to understand binding interactions. | 1.2 - 2.9 | Exhibited significant urease inhibitory effects.[8] |
Tubulin Polymerization Inhibitors
Tubulin is a critical protein involved in cell division, making it an attractive target for anticancer therapies.[9][10]
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | IC50 (µM) | Key Interactions & Remarks |
| 2,4-Disubstituted Thiazoles (Compounds 5c, 7c, 9a) | Tubulin | 4O2B | Excellent binding mode in the docking study. | 2.00 - 2.95 | Remarkably inhibit tubulin polymerization, with IC50 values exceeding the reference drug combretatin A-4.[9][10] |
Other Enzyme Inhibitors
Thiazole derivatives have also been investigated as inhibitors of other enzymes relevant to various diseases.
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | IC50 (µM) | Key Interactions & Remarks |
| N-substituted Thiazoles (S2, S5-S9) | FabH | 3iL9 | MolDock scores: -102.612 to -144.236 | Not Specified | The study affirmed significant antimicrobial potential based on MolDock values.[11] |
| Pyrazolyl-thiazole derivative (8) | HER-2 / EGFR | Not Specified | Not Specified | 0.013 / 0.009 | Demonstrated promising cytotoxicity through potent dual inhibitory activity.[12] |
| Thiazole-based SIRT2 inhibitors | SIRT2 | 5MAT | S values ≤ -10.000 kcal/mol for most potent inhibitors. | 0.18 - 502.80 | Docking poses revealed key interactions for stabilizing the protein-ligand complexes.[13] |
Experimental Protocols for Molecular Docking
While specific parameters may vary between studies, the general methodology for molecular docking of thiazole-based inhibitors remains consistent. A generalized protocol is outlined below.[14][15]
-
Protein Preparation : The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added, and appropriate charges are assigned to the amino acid residues. The protein structure is then energy minimized to obtain a stable conformation.[14][15]
-
Ligand Preparation : The 2D structures of the thiazole derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. The ligands undergo energy minimization using a suitable force field to achieve a stable, low-energy conformation.[14]
-
Active Site Definition : The binding site of the enzyme is defined. This is typically done by identifying the pocket occupied by a co-crystallized ligand in the PDB structure or by using a grid-based approach that encompasses the catalytic residues of the enzyme.[15]
-
Molecular Docking Simulation : A docking algorithm is used to systematically sample various conformations and orientations of the prepared ligands within the defined active site. The software calculates the binding affinity for each pose using a scoring function, which estimates the free energy of binding.[14][15]
-
Analysis of Results : The resulting docked poses are ranked based on their docking scores. The pose with the most favorable score and meaningful interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the key amino acid residues in the active site is considered the most probable binding mode.[14] This analysis provides insights into the structure-activity relationship and helps in the rational design of more potent inhibitors.
Visualizing the Process and Pathways
To better understand the experimental and biological context of these docking studies, the following diagrams illustrate a typical workflow and a relevant signaling pathway.
Caption: A generalized workflow for in-silico molecular docking studies.
Caption: The role of COX enzymes in the inflammatory pathway.
References
- 1. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazine clubbed 1,3-thiazoles as potent urease inhibitors: design, synthesis and molecular docking studies - ProQuest [proquest.com]
- 8. Synthesis, in vitro urease inhibitory potential and molecular docking study of benzofuran-based-thiazoldinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wjarr.com [wjarr.com]
- 12. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
Comparative Guide to Validated HPLC Methods for Purity Assessment of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like 5-Bromo-4-methyl-2-phenyl-1,3-thiazole is a critical step in ensuring the safety and efficacy of therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution and sensitivity.[1] This guide provides a comparison of a proposed HPLC method for the purity assessment of this compound with other analytical techniques, supported by experimental protocols and data presentation.
Comparison of Analytical Methods for Purity Assessment
While HPLC is a primary method for purity analysis, other techniques such as Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are also employed for the analysis of thiazole derivatives.[2][3][4] The choice of method depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, accurate quantification.[1] | Higher cost of instrumentation and solvents, more complex method development.[5] | Routine purity testing, quantification of impurities, stability studies. |
| Gas Chromatography (GC) | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile compounds, fast analysis times. | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures. | Purity assessment of volatile thiazole derivatives and intermediates.[2] |
| Thin Layer Chromatography (TLC) | Separation based on the differential migration of components on a thin layer of adsorbent material. | Simple, rapid, and cost-effective.[3] | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative. | Rapid screening of reaction progress, preliminary purity checks.[3][4] |
Proposed HPLC Method for Purity Assessment
Based on established methods for similar thiazole derivatives, a robust reversed-phase HPLC (RP-HPLC) method is proposed for the purity assessment of this compound.[5][6][7]
Table of Proposed HPLC Method Parameters
| Parameter | Condition |
| Instrumentation | HPLC System with UV/Vis or Diode Array Detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[1][5] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 20 minutes |
Hypothetical Purity Analysis Data
The following table illustrates a hypothetical result from the purity analysis of a batch of this compound using the proposed HPLC method. Potential impurities could arise from starting materials or side reactions during synthesis.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | Process Impurity 1 | 3.8 | 0.25 | - |
| 2 | This compound | 6.5 | 99.5 | 99.5 |
| 3 | Process Impurity 2 | 8.2 | 0.25 | - |
Detailed Experimental Protocols
Proposed HPLC Method Protocol
1. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1][5]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 30 °C.[1]
-
Detection: UV detection at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.
-
Further dilute this stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
4. Method Validation Parameters:
-
Selectivity: The ability of the method to separate the main peak from any impurities or degradation products.
-
Linearity: Assessed over a range of concentrations to demonstrate a linear relationship between detector response and concentration.
-
Accuracy: Determined by recovery studies at multiple concentration levels, with acceptance criteria typically between 95-105%.[8]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) being the key metric.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Antimicrobial Potency of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potential of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole. Due to the limited availability of specific antimicrobial data for this exact compound in the reviewed literature, this guide utilizes data from structurally similar 2-phenyl-1,3-thiazole derivatives as a proxy for a comprehensive benchmark against established antimicrobial agents. This approach allows for an informed preliminary assessment of its potential efficacy and guides future experimental design.
Quantitative Antimicrobial Potency
The antimicrobial efficacy of thiazole derivatives is compared against standard antibacterial and antifungal agents. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 2-Phenyl-1,3-thiazole Derivative (Proxy)¹ | 125-150 | - | 125-150 | - |
| Ciprofloxacin (Benchmark) | 0.6 | - | 0.013 | 0.15 |
¹Data for a structurally related 2-phenyl-1,3-thiazole derivative from a study on newly synthesized 1,3-thiazole derivatives. The study did not test against Bacillus subtilis or Pseudomonas aeruginosa[1].
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger |
| 2-Phenyl-1,3-thiazole Derivative (Proxy)¹ | - | 125-150 |
| Fluconazole (Benchmark) | 0.5 | 6 |
¹Data for a structurally related 2-phenyl-1,3-thiazole derivative from a study on newly synthesized 1,3-thiazole derivatives. The study did not test against Candida albicans[1].
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed to determine the antimicrobial potency of a compound.
Broth Microdilution Method for MIC Determination
This method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
a. Preparation of Materials:
-
Test Compound/Drug: Prepare a stock solution of the test compound (e.g., this compound) and benchmark drugs in a suitable solvent (e.g., DMSO).
-
Growth Medium: Use appropriate liquid growth media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
-
Microorganism Culture: Prepare a fresh overnight culture of the test microorganism.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
b. Inoculum Preparation:
-
From the fresh culture, suspend a few colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Assay Procedure:
-
Dispense 100 µL of the appropriate growth medium into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Include a positive control (inoculum without the test compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
a. Preparation of Materials:
-
Test Compound/Drug: Prepare solutions of the test compound and benchmark drugs at known concentrations.
-
Agar Medium: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Microorganism Culture: Prepare a standardized inoculum as described for the broth microdilution method.
b. Assay Procedure:
-
Inoculate the surface of the agar plates evenly with the standardized microbial suspension using a sterile cotton swab.
-
Aseptically create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.
-
Include wells with a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubate the plates under the same conditions as for the broth microdilution method.
c. Interpretation of Results:
-
Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the typical workflow for antimicrobial susceptibility testing and a potential mechanism of action for thiazole-based antifungal agents.
Potential Mechanisms of Action
-
Antifungal Activity: Thiazole derivatives are suggested to function similarly to other azole antifungals by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death[2][3].
-
Antibacterial Activity: The antibacterial mechanism of thiazole derivatives may involve the inhibition of essential bacterial enzymes such as DNA gyrase or β-ketoacyl-acyl-carrier protein synthase III (FabH), which is involved in fatty acid biosynthesis[4][5].
Conclusion
Further in-vitro and in-vivo studies are imperative to definitively characterize the antimicrobial spectrum and potency of this compound. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research and development of this and other novel thiazole-based antimicrobial agents.
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Phenylthiazole Derivatives Against Drug-Resistant Pathogens
A Guide for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent activity against multidrug-resistant pathogens. Among these, thiazole derivatives, particularly 2-phenyl-1,3-thiazoles, have emerged as a promising class of antimicrobial agents. This guide provides a comparative analysis of the efficacy of phenylthiazole derivatives against clinically significant drug-resistant strains, namely Methicillin-Resistant Staphylococcus aureus (MRSA) and drug-resistant Candida albicans. Due to the limited availability of public data on the specific compound 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, this guide focuses on the broader class of phenylthiazole derivatives, with inferences made about the potential role of bromo-substitution where applicable.
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various phenylthiazole derivatives against MRSA and Candida albicans, compared to standard-of-care antimicrobial agents. These values, collated from multiple studies, provide a quantitative measure of the compounds' potency.
Table 1: Comparative MIC Values of Phenylthiazole Derivatives and Standard Antibiotics against MRSA
| Compound/Drug | MRSA Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Phenylthiazole Derivatives | |||
| 2-amino-4-(4-bromo phenyl thiazole) derivative | Gram-positive bacteria | Moderate activity at 100 µg/mL | [1] |
| Other Phenylthiazole Derivatives | Various clinical isolates | 0.5 - 4.0 | [2] |
| Standard Antibiotics | |||
| Vancomycin | Clinical isolates | 0.5 - 2.0 | [3][4][5][6] |
| Linezolid | Clinical isolates | 1.0 - 4.0 | [7][8][9][10] |
Table 2: Comparative MIC Values of Phenylthiazole Derivatives and Standard Antifungals against Candida albicans
| Compound/Drug | Candida albicans Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Phenylthiazole Derivatives | |||
| 2-amino-4-(4-bromo phenyl thiazole) derivative | C. albicans | Slight activity at 100 µg/mL | [1] |
| Other Thiazole Derivatives | Various clinical isolates | 0.008 - 7.81 | [11] |
| Standard Antifungals | |||
| Fluconazole | Clinical isolates | ≤8 (Susceptible) | [12][13][14][15][16] |
| Amphotericin B | Clinical isolates | 0.06 - 1.0 | [17][18][19] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial efficacy. The following are detailed protocols for key in vitro and in vivo experiments.
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism (MRSA or C. albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing: Murine Models
Animal models are essential for evaluating the in vivo efficacy and safety of new antimicrobial candidates.
1. Murine Model of MRSA Skin Infection [22][23][24][25][26]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Infection: An intradermal or subcutaneous injection of a clinical isolate of MRSA (e.g., USA300) at a concentration of approximately 1 x 10^7 CFU is administered to the shaved backs of the mice.
-
Treatment: The test compound is administered topically, intraperitoneally, or intravenously at various doses, typically starting a few hours post-infection and continuing for a defined period (e.g., 3-7 days). A vehicle control and a standard-of-care antibiotic (e.g., vancomycin) are used as comparators.
-
Efficacy Evaluation: Efficacy is assessed by measuring lesion size daily and determining the bacterial load (CFU/gram of tissue) in the infected skin at the end of the treatment period.
2. Murine Model of Disseminated Candidiasis [27][28][29][30][31]
-
Animal Model: Immunocompromised mice (e.g., neutropenic BALB/c mice) are often used to establish a robust infection.
-
Infection: Mice are infected via intravenous (tail vein) injection with a clinical isolate of Candida albicans at a concentration of approximately 1 x 10^5 to 1 x 10^6 CFU.
-
Treatment: The test compound is administered at various doses, typically starting 24 hours post-infection. A vehicle control and a standard-of-care antifungal (e.g., fluconazole or amphotericin B) are included.
-
Efficacy Evaluation: The primary endpoint is survival over a period of 21-30 days. Secondary endpoints include determining the fungal burden (CFU/gram of tissue) in target organs such as the kidneys, liver, and spleen.
Mandatory Visualization
Proposed Antibacterial Mechanism of Action of Phenylthiazole Derivatives
Several studies suggest that phenylthiazole derivatives exert their antibacterial effect by inhibiting bacterial cell wall synthesis.[32][33][34][35][36] This can occur through the inhibition of enzymes such as MurB or by targeting penicillin-binding proteins (PBPs).
Caption: Proposed mechanism of antibacterial action of phenylthiazole derivatives.
Proposed Antifungal Mechanism of Action of Phenylthiazole Derivatives
Thiazole antifungals are believed to function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[11][37][38][39][40] This is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51).
Caption: Proposed mechanism of antifungal action of phenylthiazole derivatives.
General Experimental Workflow for Antimicrobial Drug Discovery
The process of discovering and evaluating new antimicrobial agents follows a structured workflow, from initial screening to in vivo testing.
Caption: General experimental workflow for antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jidc.org [jidc.org]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ibtbioservices.com [ibtbioservices.com]
- 25. benchchem.com [benchchem.com]
- 26. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. niaid.nih.gov [niaid.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. niaid.nih.gov [niaid.nih.gov]
- 32. jchemrev.com [jchemrev.com]
- 33. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 34. jchemrev.com [jchemrev.com]
- 35. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 38. researchgate.net [researchgate.net]
- 39. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-4-methyl-2-phenyl-1,3-thiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and professionals in drug development.
The primary method for the disposal of this compound is to send the contents and container to an approved waste disposal plant.[1][2] This ensures that the chemical is handled and neutralized in a controlled and environmentally responsible manner.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. Handle the compound in a well-ventilated area, and avoid the formation of dust and aerosols.[3]
| PPE Category | Specific Requirements | Source |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [3] |
| Hand Protection | Chemical-impermeable gloves that have been inspected prior to use. | [3] |
| Body Protection | Fire/flame resistant and impervious clothing. | [3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1] |
II. Step-by-Step Disposal Protocol
Follow these steps to ensure the safe disposal of this compound:
-
Collection: Collect waste in suitable, closed, and properly labeled containers.[3]
-
Storage: Store the waste containers in a well-ventilated place, keeping them tightly closed.[1][2]
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[3] Use spark-proof tools and explosion-proof equipment to collect the material.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
-
Container Decontamination: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[3]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]
III. Emergency First Aid Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor. | [1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [3] |
IV. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-4-methyl-2-phenyl-1,3-thiazole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-4-methyl-2-phenyl-1,3-thiazole. The following procedures are based on available safety data for this compound and similar thiazole derivatives to ensure safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[1] |
| Face Shield (worn over safety goggles) | - | Recommended for handling large quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[1][2] Consider double-gloving for tasks with a higher risk of splash or prolonged contact.[2] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[1] |
| Chemical-resistant Apron | - | Advised for larger quantities or when there is a splash risk.[2] | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or Type AB filter) | NIOSH or equivalent | Required when handling powders, in poorly ventilated areas, or if engineering controls are not sufficient to prevent inhalation of dust or aerosols.[2][3] |
| Foot Protection | Closed-toe, closed-heel shoes | - | Protects feet from spills and falling objects.[2] |
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Operational Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation.
-
Handling:
-
Hygiene:
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Contaminated clothing should be removed immediately and laundered before reuse.
-
Storage:
-
Container: Store the compound in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere at refrigerator temperatures (2-8°C).[5]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] If you feel unwell, call a POISON CENTER or doctor/physician.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
In Case of a Spill:
-
Isolate the spill area and keep unauthorized personnel away.[6]
-
For small spills, absorb with an inert material and place in a suitable container for disposal.
-
For larger spills, only trained chemical emergency responders should clean up the spill.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All waste containing this chemical should be treated as hazardous waste.
-
Container Decontamination: Empty containers should be handled as if they still contain the product.
-
Disposal Method:
-
Dispose of the chemical waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams.[2]
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2]
-
Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound, 97%, Thermo Scientific Amber Glass Bottle; 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 111600-83-0|5-Bromo-4-methylthiazole|BLD Pharm [bldpharm.com]
- 6. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
